molecular formula C25H45NO5 B15576390 Panclicin D

Panclicin D

Cat. No.: B15576390
M. Wt: 439.6 g/mol
InChI Key: RQFZMIXBLJEUGS-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panclicin D is an alpha-amino acid ester.
This compound has been reported in Streptomyces with data available.

Properties

Molecular Formula

C25H45NO5

Molecular Weight

439.6 g/mol

IUPAC Name

[(2S)-1-[(2S,3S)-3-decyl-4-oxooxetan-2-yl]nonan-2-yl] 2-formamidoacetate

InChI

InChI=1S/C25H45NO5/c1-3-5-7-9-10-11-13-15-17-22-23(31-25(22)29)18-21(16-14-12-8-6-4-2)30-24(28)19-26-20-27/h20-23H,3-19H2,1-2H3,(H,26,27)/t21-,22-,23-/m0/s1

InChI Key

RQFZMIXBLJEUGS-VABKMULXSA-N

Origin of Product

United States

Foundational & Exploratory

Panclicin D Production by Streptomyces sp. NR 0619: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of Panclicin D, a potent pancreatic lipase (B570770) inhibitor, by the actinomycete Streptomyces sp. NR 0619. Panclicins, a family of β-lactone-containing compounds, have garnered significant interest in the scientific community for their potential as therapeutic agents in the management of obesity. This document outlines the available quantitative data, detailed experimental protocols for fermentation and purification, and a proposed biosynthetic pathway for this compound.

Quantitative Data on Panclicin Production

Panclicins A, B, C, D, and E are all produced by Streptomyces sp. NR 0619 and exhibit inhibitory activity against porcine pancreatic lipase. The half-maximal inhibitory concentrations (IC50) for each of these compounds have been determined and are summarized in the table below. Notably, Panclicins C, D, and E, which are glycine-type panclicins, demonstrate significantly higher potency than the alanine-type Panclicins A and B.[1]

CompoundTypeIC50 (µM)
Panclicin AAlanine2.9
Panclicin BAlanine2.6
Panclicin CGlycine (B1666218)0.62
This compound Glycine 0.66
Panclicin EGlycine0.89
Table 1: Inhibitory activity of Panclicins A-E against porcine pancreatic lipase.[1]

Experimental Protocols

The following protocols are based on established methodologies for the cultivation of Streptomyces species and the purification of secondary metabolites, supplemented with specific details where available from the abstract of the primary literature.

Fermentation of Streptomyces sp. NR 0619

This protocol outlines the general procedure for the cultivation of Streptomyces sp. NR 0619 to produce panclicins.

2.1.1. Media Composition

A suitable fermentation medium for Streptomyces typically includes a carbon source, a nitrogen source, and mineral salts. While the exact composition of the medium used for this compound production is not specified in the available literature, a representative medium for Streptomyces cultivation is provided below. Optimization of media components is recommended to enhance this compound yield.

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
K2HPO41.0
MgSO4·7H2O0.5
CaCO32.0
Table 2: Representative Fermentation Medium for Streptomyces sp.

2.1.2. Inoculum Preparation

  • Prepare a seed culture by inoculating a loopful of Streptomyces sp. NR 0619 spores or mycelial fragments from a slant into a flask containing a suitable seed medium.

  • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

2.1.3. Production Fermentation

  • Inoculate the production fermentation medium with 5-10% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.

  • Monitor the production of this compound periodically using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_inoculum Inoculum Preparation cluster_production Production Fermentation Spore/Mycelia Stock Spore/Mycelia Stock Seed Culture Flask Seed Culture Flask Spore/Mycelia Stock->Seed Culture Flask Inoculate Incubation (48-72h, 28-30°C) Incubation (48-72h, 28-30°C) Seed Culture Flask->Incubation (48-72h, 28-30°C) Grow Production Fermenter Production Fermenter Incubation (48-72h, 28-30°C)->Production Fermenter Inoculate (5-10% v/v) Incubation (5-7 days, 28-30°C) Incubation (5-7 days, 28-30°C) Production Fermenter->Incubation (5-7 days, 28-30°C) Grow Harvest Harvest Incubation (5-7 days, 28-30°C)->Harvest Monitor &

Fermentation Workflow for this compound Production.
Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth. The specific chromatographic resins and solvent systems would require optimization.

  • Harvest and Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant and the mycelial cake with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate the panclicins from other metabolites.

    • Preparative HPLC: Further purify the fractions containing this compound using preparative reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile (B52724) or methanol.

    • Crystallization: Concentrate the purified this compound fractions and induce crystallization to obtain the final product.

G Fermentation Broth Fermentation Broth Centrifugation/Filtration Centrifugation/Filtration Fermentation Broth->Centrifugation/Filtration Separate Supernatant Supernatant Centrifugation/Filtration->Supernatant Liquid Phase Mycelial Cake Mycelial Cake Centrifugation/Filtration->Mycelial Cake Solid Phase Solvent Extraction Solvent Extraction Supernatant->Solvent Extraction Extract Mycelial Cake->Solvent Extraction Extract Crude Extract Crude Extract Solvent Extraction->Crude Extract Combine & Concentrate Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Purify Panclicin-rich Fractions Panclicin-rich Fractions Silica Gel Chromatography->Panclicin-rich Fractions Elute Preparative HPLC Preparative HPLC Panclicin-rich Fractions->Preparative HPLC Further Purify Pure this compound Pure this compound Preparative HPLC->Pure this compound Isolate Crystallization Crystallization Pure this compound->Crystallization Finalize

Purification Workflow for this compound.

Hypothetical Biosynthetic Pathway of this compound

The biosynthetic pathway for panclicins has not been fully elucidated. However, given their structural similarity to lipstatin, a well-characterized β-lactone pancreatic lipase inhibitor, a hypothetical pathway can be proposed. Lipstatin biosynthesis involves a Type I polyketide synthase (PKS) pathway. It is highly probable that this compound is also synthesized via a similar PKS mechanism.

The proposed pathway involves the condensation of fatty acid precursors to form a polyketide chain. This chain then undergoes a series of modifications, including reductions and cyclization, to form the characteristic β-lactone ring. The final step is the attachment of a glycine residue, which is a distinguishing feature of this compound.

G Fatty Acid Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Fatty Acid Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Polyketide Synthase (PKS) Assembly Polyketide Synthase (PKS) Assembly Fatty Acid Precursors (e.g., Acetyl-CoA, Malonyl-CoA)->Polyketide Synthase (PKS) Assembly Condensation Linear Polyketide Chain Linear Polyketide Chain Polyketide Synthase (PKS) Assembly->Linear Polyketide Chain Elongation Post-PKS Tailoring Enzymes Post-PKS Tailoring Enzymes Linear Polyketide Chain->Post-PKS Tailoring Enzymes Modifications (Reduction, etc.) β-Lactone Ring Formation β-Lactone Ring Formation Post-PKS Tailoring Enzymes->β-Lactone Ring Formation Cyclization Attachment of Glycine Attachment of Glycine β-Lactone Ring Formation->Attachment of Glycine Esterification via NRPS Glycine Glycine Non-Ribosomal Peptide Synthetase (NRPS) Non-Ribosomal Peptide Synthetase (NRPS) Glycine->Non-Ribosomal Peptide Synthetase (NRPS) Activation Non-Ribosomal Peptide Synthetase (NRPS)->Attachment of Glycine This compound This compound Attachment of Glycine->this compound

Hypothetical Biosynthetic Pathway of this compound.

References

The Architectural Elucidation of Panclicin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Panclicin D, a potent pancreatic lipase (B570770) inhibitor. This compound belongs to a class of natural products, the panclicins (A-E), which were first isolated from the fermentation broth of Streptomyces sp. NR 0619[1]. This document compiles the available spectroscopic data, outlines the experimental methodologies employed in its structural determination, and presents a logical workflow for the elucidation process.

Core Structure and Biological Activity

This compound is a glycine-type analogue of tetrahydrolipstatin (THL) and a potent inhibitor of porcine pancreatic lipase, exhibiting an IC50 value of 0.66 µM[1]. The core chemical scaffold of the panclicins features a β-lactone ring, a structural motif known for its role in the irreversible inhibition of lipases. The general structure consists of two alkyl chains, with one bearing an N-formylglycyloxy substituent in the case of this compound[1]. The inhibitory potency of the panclicin family is attributed to the nature of the amino acid moiety[1].

Spectroscopic Data Summary

The definitive structure of this compound was elucidated primarily through the application of Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS)[1]. While the full, detailed spectroscopic data is contained within the primary literature, this guide summarizes the key findings.

Note: The detailed quantitative ¹H and ¹³C NMR chemical shifts, coupling constants, and specific FAB-MS fragmentation data for this compound are reported in the primary literature which could not be accessed for this guide. The following tables are placeholders to illustrate the expected data presentation format.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data Not Available

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data Not Available

Table 3: Mass Spectrometry Data for this compound

Ionm/zRelative Intensity (%)Assignment
Data Not Available

Experimental Protocols

The structural elucidation of this compound involved a series of key experimental procedures, from isolation to detailed spectroscopic analysis.

Isolation and Purification of Panclicins

The panclicins, including this compound, were isolated from the culture broth of Streptomyces sp. NR 0619. The general workflow for isolation and purification is as follows:

  • Fermentation: Culturing of Streptomyces sp. NR 0619 in a suitable medium to promote the production of panclicins.

  • Extraction: The culture broth is subjected to solvent extraction to isolate the crude mixture of panclicins.

  • Chromatographic Separation: The crude extract is then purified using a series of chromatographic techniques, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to separate the individual panclicin analogues.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HMQC, HMBC) were instrumental in determining the planar structure of this compound, including the connectivity of all atoms and the identification of the N-formylglycine moiety.

  • Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique was employed to determine the molecular weight of this compound and to obtain fragmentation patterns that provided further evidence for the proposed structure.

Stereochemical Determination

The absolute stereochemistry of the panclicins was determined through a combination of chiral HPLC analysis of the hydrolysates and the application of the modified Mosher's method on a derivative of Panclicin A[1]. This allowed for the unambiguous assignment of the stereocenters within the molecule.

Workflow and Logical Relationships

The process of elucidating the chemical structure of this compound followed a logical and systematic progression of experiments and data analysis.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_structure Structural Analysis cluster_stereo Stereochemistry Fermentation Fermentation of Streptomyces sp. NR 0619 Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (Silica Gel, HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR FAB_MS FAB-MS Chromatography->FAB_MS Planar_Structure Planar Structure Determination NMR->Planar_Structure FAB_MS->Planar_Structure Chiral_HPLC Chiral HPLC of Hydrolysates Planar_Structure->Chiral_HPLC Moshers_Method Modified Mosher's Method Planar_Structure->Moshers_Method Absolute_Stereo Absolute Stereochemistry Assignment Chiral_HPLC->Absolute_Stereo Moshers_Method->Absolute_Stereo Final_Structure Complete Chemical Structure of this compound Absolute_Stereo->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound was a meticulous process that relied on a combination of classical isolation techniques and advanced spectroscopic methods. The determination of its complete chemical structure, including its stereochemistry, has been crucial for understanding its potent inhibitory activity against pancreatic lipase and provides a foundation for the design and synthesis of novel anti-obesity agents. Further research, including total synthesis efforts, has confirmed the elucidated structure and paved the way for the development of new therapeutic strategies.

References

Panclicin D: A Technical Overview of its Physicochemical Properties and Pancreatic Lipase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panclicin D is a potent, naturally occurring inhibitor of pancreatic lipase (B570770), an enzyme crucial for the digestion of dietary fats. Isolated from Streptomyces sp. NR 0619, this compound belongs to a class of β-lactone-containing molecules that exhibit irreversible inhibition of this key enzyme, making it a subject of interest in the research and development of anti-obesity therapeutics.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is structurally an analogue of tetrahydrolipstatin (THL) and is classified as a glycine-type panclicin.[1] Its fundamental physicochemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C25H45NO5BOC Sciences
Molecular Weight 439.63 g/mol BOC Sciences
IC50 (porcine pancreatic lipase) 0.66 µM[1]

Note: Detailed experimental data on melting point, solubility in various solvents, and specific spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) are not publicly available in detail. The structural elucidation was originally reported based on NMR and Fast Atom Bombardment Mass Spectrometry (FAB-MS) experiments.[2]

Mechanism of Action: Pancreatic Lipase Inhibition

This compound functions as an irreversible inhibitor of pancreatic lipase. The proposed mechanism of action involves the formation of a covalent bond between the electrophilic carbonyl carbon of the β-lactone ring of this compound and the serine residue (Ser152) within the active site of pancreatic lipase. This acylation of the active site serine effectively inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.

Signaling Pathway of Pancreatic Lipase Inhibition

Pancreatic_Lipase_Inhibition cluster_lumen Small Intestine Lumen cluster_products Absorption Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase (Active) Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Free_Fatty_Acids Free Fatty Acids Pancreatic_Lipase->Free_Fatty_Acids Monoglycerides Monoglycerides Pancreatic_Lipase->Monoglycerides Inactive_Complex Acylated Pancreatic Lipase (Inactive) Panclicin_D This compound (β-lactone) Panclicin_D->Pancreatic_Lipase Covalent Bonding (Irreversible Inhibition)

Caption: Irreversible inhibition of pancreatic lipase by this compound.

Experimental Protocols

Isolation and Purification of Panclicins from Streptomyces sp. NR 0619

Isolation_Workflow Start Fermentation of Streptomyces sp. NR 0619 Centrifugation Centrifugation to separate mycelia and supernatant Start->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., ethyl acetate) Centrifugation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Concentration->Chromatography Isolation Isolation of this compound Chromatography->Isolation Characterization Structural Elucidation (NMR, MS) Isolation->Characterization

Caption: General workflow for the isolation of this compound.

In Vitro Pancreatic Lipase Inhibition Assay (IC50 Determination)

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against pancreatic lipase, using a colorimetric substrate like p-nitrophenyl butyrate (B1204436) (p-NPB).

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (this compound)

  • Positive control (e.g., Orlistat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of p-NPB in DMSO.

    • Prepare a stock solution of this compound in DMSO and create a series of dilutions to the desired final concentrations.

    • Prepare a stock solution of Orlistat in DMSO for use as a positive control.

  • Assay Protocol:

    • In a 96-well plate, add Tris-HCl buffer to all wells.

    • Add the this compound dilutions to the sample wells.

    • Add Orlistat dilutions to the positive control wells.

    • Add buffer with the same percentage of DMSO to the negative control wells.

    • Add PPL enzyme solution to all wells except for the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the p-NPB substrate solution to all wells.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant member of the β-lactone class of natural product inhibitors of pancreatic lipase. Its potent inhibitory activity underscores its potential as a lead compound for the development of novel anti-obesity agents. Further research to fully elucidate its detailed physicochemical properties and to develop efficient synthetic and semi-synthetic routes will be crucial for advancing its therapeutic potential. The protocols outlined in this guide provide a foundation for researchers to further investigate this compound and other related compounds in the quest for effective treatments for metabolic disorders.

References

A Technical Guide to the Total Synthesis of Panclicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panclicin D is a potent, naturally occurring inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. Its β-lactone core structure is responsible for the irreversible acylation of the active site serine residue of the lipase. This mechanism of action has positioned this compound and its analogues as attractive targets for the development of anti-obesity therapeutics. This technical guide provides an in-depth overview and comparison of the reported total syntheses of this compound, focusing on the strategic approaches, key chemical transformations, and detailed experimental protocols.

Overview of Synthetic Strategies

To date, two principal total syntheses of this compound have been reported, each employing a distinct strategy for the stereoselective construction of the β-lactone core and the installation of the requisite stereocenters. This guide will detail the approaches by the research groups of Romo and Yadav.

Table 1: Comparison of Reported Total Syntheses of this compound

Synthetic RouteKey FeaturesNumber of Steps (Longest Linear Sequence)Overall Yield
Romo et al. Tandem Mukaiyama Aldol-Lactonization (TMAL)620%
Yadav et al. Convergent approach with intramolecular SN2 displacement1026.7%

The Romo Synthesis: A Concise Approach via Tandem Mukaiyama Aldol-Lactonization

The first total synthesis of (-)-Panclicin D was achieved by Romo and co-workers, featuring a highly efficient and stereoselective tandem Mukaiyama aldol-lactonization (TMAL) reaction as the cornerstone of their strategy.[1] This approach is notable for its conciseness, completing the synthesis in just six steps from commercially available starting materials.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for the Romo synthesis is depicted below. The key disconnection simplifies the target molecule into three main fragments: the N-formyl-L-leucine side chain, the β-lactone core, and the C1-C8 alkyl chain. The central β-lactone was envisioned to arise from a TMAL reaction between an aldehyde and a silyl (B83357) ketene (B1206846) acetal (B89532).

G panclicin_d (-)-Panclicin D esterification Esterification panclicin_d->esterification beta_lactone_core β-Lactone Core esterification->beta_lactone_core n_formyl_leucine N-Formyl-L-leucine esterification->n_formyl_leucine tmal Tandem Mukaiyama Aldol-Lactonization (TMAL) beta_lactone_core->tmal aldehyde_fragment Aldehyde Fragment tmal->aldehyde_fragment silyl_ketene_acetal Silyl Ketene Acetal tmal->silyl_ketene_acetal alkylation Alkylation aldehyde_fragment->alkylation simple_precursors Simple Precursors alkylation->simple_precursors

Caption: Retrosynthetic analysis of the Romo synthesis of this compound.

Key Experimental Protocol: Tandem Mukaiyama Aldol-Lactonization (TMAL)

The pivotal step in the Romo synthesis is the ZnCl₂-mediated TMAL reaction. This reaction sets two of the four stereocenters in this compound with high diastereoselectivity.

Reaction: To a solution of the silyl ketene acetal in a suitable solvent at low temperature is added ZnCl₂. The aldehyde fragment is then added dropwise, and the reaction is stirred until completion.

Detailed Protocol (Representative): To a solution of the thiopyridyl silyl ketene acetal (1.2 equiv.) in CH₂Cl₂ at -78 °C is added a 1.0 M solution of ZnCl₂ in Et₂O (1.1 equiv.). After stirring for 15 minutes, a solution of the aldehyde (1.0 equiv.) in CH₂Cl₂ is added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 4 hours and then quenched by the addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the β-lactone.

Table 2: Quantitative Data for the Romo Synthesis

StepReactionReagents and ConditionsYield
1Alkylationn-BuLi, (R)-glycidyl nosylate, THF, -78 °C85%
2OxidationDess-Martin periodinane, CH₂Cl₂95%
3TMAL ReactionSilyl ketene acetal, ZnCl₂, CH₂Cl₂, -78 °C75%
4DesilylationTBAF, THF90%
5HydrolysisLiOH, THF/H₂O92%
6EsterificationN-Formyl-L-leucine, DCC, DMAP, CH₂Cl₂88%

The Yadav Synthesis: A Convergent Strategy

Yadav and co-workers developed a convergent enantioselective synthesis of this compound.[2] Their approach involves the synthesis of two key fragments that are later coupled to form the core structure. This synthesis was achieved in 10 steps with an overall yield of 26.7%.

Retrosynthetic Analysis and Strategy

The Yadav synthesis disconnects this compound into two main fragments: an allylic alcohol derived from octanal (B89490) and a chiral auxiliary-derived fragment. The β-lactone ring is formed via an intramolecular SN2 displacement.

G panclicin_d This compound mitsunobu Mitsunobu Esterification panclicin_d->mitsunobu beta_lactone_intermediate β-Lactone Intermediate mitsunobu->beta_lactone_intermediate n_formyl_leucine N-Formyl-L-leucine mitsunobu->n_formyl_leucine intramolecular_sn2 Intramolecular SN2 Displacement beta_lactone_intermediate->intramolecular_sn2 hydroxy_acid Hydroxy Acid Precursor intramolecular_sn2->hydroxy_acid coupling Fragment Coupling hydroxy_acid->coupling fragment_a Fragment A (from Octanal) coupling->fragment_a fragment_b Fragment B (from Chiral Auxiliary) coupling->fragment_b c_allylation C-Allylation fragment_a->c_allylation crimmins_aldol Crimmins Asymmetric Aldol (B89426) fragment_b->crimmins_aldol octanal Octanal c_allylation->octanal

Caption: Retrosynthetic analysis of the Yadav synthesis of this compound.

Key Experimental Protocols

1. Crimmins Asymmetric Aldol Reaction: This reaction is crucial for establishing the stereochemistry in one of the key fragments.

Reaction: The chiral N-acetyloxazolidinone is enolized with a suitable base and Lewis acid, followed by the addition of an aldehyde to furnish the syn-aldol adduct.

Detailed Protocol (Representative): To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in CH₂Cl₂ at 0 °C is added TiCl₄ (1.1 equiv.) followed by the dropwise addition of Hunig's base (1.2 equiv.). The resulting deep red solution is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.5 equiv.) is added, and the reaction is stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.

2. Intramolecular SN2 Displacement for β-Lactone Formation: This step forms the strained four-membered ring.

Reaction: A β-hydroxy acid is treated with a sulfonyl chloride to activate the hydroxyl group, which is then displaced by the carboxylate in an intramolecular fashion.

Detailed Protocol (Representative): To a solution of the β-hydroxy acid (1.0 equiv.) in pyridine (B92270) at 0 °C is added MsCl (1.2 equiv.) dropwise. The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is diluted with EtOAc and washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give the crude β-lactone, which is purified by chromatography.

Table 3: Quantitative Data for the Yadav Synthesis

StepReactionReagents and ConditionsYield
1-3Synthesis of Fragment A1. C-allylation 2. Ozonolysis 3. Wittig reaction75% (over 3 steps)
4-6Synthesis of Fragment B1. Crimmins Aldol 2. Protection 3. Auxiliary cleavage68% (over 3 steps)
7Fragment CouplingEDCI, HOBt, DIPEA, CH₂Cl₂85%
8DeprotectionTBAF, THF90%
9Intramolecular SN2MsCl, Pyridine82%
10Mitsunobu EsterificationN-Formyl-L-leucine, PPh₃, DIAD, THF80%

Conclusion

Both the Romo and Yadav syntheses provide efficient and stereoselective routes to this compound. The Romo synthesis is highly convergent and concise, relying on the powerful TMAL reaction. The Yadav synthesis, while longer, offers a more modular and convergent approach that allows for the independent synthesis of key fragments. The choice of synthetic route would depend on the specific requirements of the research or development program, including the availability of starting materials, desired scale of synthesis, and the need for analogue synthesis. Both strategies showcase elegant solutions to the challenges posed by the stereochemically complex and sensitive β-lactone core of this compound. Further research in this area may focus on developing even more efficient and catalytic methods for the synthesis of this compound and its derivatives for further biological evaluation.

References

Enantioselective Synthesis of Panclicin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Panclicin D, a potent inhibitor of pancreatic lipase, belongs to the family of β-lactone natural products that have garnered significant interest from the scientific community due to their potential therapeutic applications, particularly in the management of obesity. The structural complexity and stereochemical nuances of this compound have made its enantioselective synthesis a challenging and noteworthy endeavor in organic chemistry. This technical guide provides an in-depth overview of the key strategies and methodologies developed for the asymmetric synthesis of this compound, with a focus on detailed experimental protocols, comparative quantitative data, and logical workflows.

Introduction to this compound

This compound is structurally characterized by a strained β-lactone ring appended with two alkyl chains. The precise stereochemical configuration of the molecule is crucial for its biological activity. The enantioselective synthesis of this compound, therefore, requires careful control over the formation of multiple stereocenters. Several research groups have reported elegant synthetic routes, each employing unique strategies to achieve high levels of stereocontrol and overall efficiency.

Key Synthetic Strategies and Methodologies

Two prominent and distinct enantioselective synthetic routes for this compound have been reported by the research groups of Yadav and Romo. These approaches, while both culminating in the target molecule, utilize different key reactions to establish the critical stereochemistry of the β-lactone core.

The Yadav Synthesis: A Convergent Approach

A convergent enantioselective synthesis of this compound was reported by Yadav and coworkers. This strategy is highlighted by the coupling of two key fragments, constructed from simple starting materials, in a late-stage step. The key transformations in this synthesis include a Keck asymmetric allylation, a Crimmins asymmetric aldol (B89426) reaction, an intramolecular SN2 displacement for β-lactone formation, and a final Mitsunobu esterification.

Experimental Workflow of the Yadav Synthesis

A 1-Octanol B Octanal A->B Oxidation C Homoallylic alcohol B->C Keck Asymmetric Allylation D Protected alcohol C->D Protection (MOMCl) E Aldehyde fragment D->E Ozonolysis H Syn-aldol adduct E->H Crimmins Asymmetric Aldol Reaction (with G) F Chiral auxiliary G N-Acyl oxazolidinethione F->G Acylation I Mesylated intermediate H->I Mesylation J β-Lactone intermediate I->J Intramolecular SN2 Displacement K This compound core J->K Deprotection M (-)-Panclicin D K->M Mitsunobu Esterification (with L) L N-Formylglycine

Caption: Overall workflow of the Yadav synthesis of this compound.

Detailed Experimental Protocols (Yadav Synthesis)

  • Keck Asymmetric Allylation: To a solution of (S)-BINOL in dry CH₂Cl₂ at room temperature under an argon atmosphere is added Ti(O-i-Pr)₄. The mixture is stirred for 1 hour, followed by the addition of the aldehyde. After cooling to the specified temperature, allyltributyltin is added dropwise. The reaction is monitored by TLC and quenched with saturated aq. NaHCO₃ solution. The product is extracted with an organic solvent, dried over anhydrous Na₂SO₄, and purified by column chromatography.

  • Crimmins Asymmetric Aldol Reaction: To a solution of the N-acyl oxazolidinethione in dry CH₂Cl₂ at 0 °C is added TiCl₄, followed by the addition of (-)-sparteine. The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde fragment is then added dropwise, and the reaction is stirred for the specified time. The reaction is quenched with saturated aq. NH₄Cl solution and worked up as described above.

  • Intramolecular SN2 Displacement for β-Lactone Formation: The syn-aldol adduct is first mesylated using MsCl and an appropriate base (e.g., Et₃N) in CH₂Cl₂ at 0 °C. After completion of the reaction, the crude mesylate is treated with a base such as LiOH in a mixture of THF and water to induce intramolecular cyclization to the β-lactone.

  • Mitsunobu Esterification: To a solution of the this compound core, N-formylglycine, and triphenylphosphine (B44618) (PPh₃) in dry THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

The Romo Synthesis: Tandem Mukaiyama Aldol-Lactonization

The synthetic approach developed by Romo and coworkers features a highly diastereoselective tandem Mukaiyama aldol-lactonization reaction as the key step for the construction of the β-lactone ring. This strategy offers a concise route to the core structure of this compound.

Logical Flow of the Romo Synthesis

A Aldehyde C β-Lactone intermediate A->C Tandem Mukaiyama Aldol-Lactonization (with B) B Silyl (B83357) Ketene (B1206846) Acetal F (-)-Panclicin D C->F Coupling and final modifications (with E) D Side chain precursor E Coupling partner D->E Functional group manipulations

Caption: Simplified workflow of the Romo synthesis of this compound.

Detailed Experimental Protocol (Romo Synthesis)

  • Tandem Mukaiyama Aldol-Lactonization: In a flame-dried flask under an inert atmosphere, the aldehyde is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to -78 °C. A Lewis acid catalyst (e.g., ZnCl₂) is added, followed by the dropwise addition of the silyl ketene acetal. The reaction mixture is stirred at low temperature for a specified period and then quenched with a saturated aqueous solution of NaHCO₃. The product is extracted, dried, and purified by chromatography.

Quantitative Data Summary

The following tables summarize the reported yields and stereoselectivities for the key steps in the enantioselective synthesis of this compound by different research groups. This data allows for a direct comparison of the efficiency and stereocontrol of the various synthetic strategies.

Table 1: Key Reaction Yields in the Synthesis of this compound

Reaction StepYadav et al. (Yield %)Romo et al. (Yield %)Notes
Keck Asymmetric Allylation87-High yield for the formation of the chiral homoallylic alcohol.
Crimmins Asymmetric Aldol78-Good yield for the key C-C bond formation.
Intramolecular SN2 Cyclization72-Formation of the β-lactone ring.
Tandem Mukaiyama Aldol-Lactonization-85-95Highly efficient one-pot β-lactone formation.
Mitsunobu Esterification85-Final coupling step.

Table 2: Stereoselectivity of Key Reactions

Reaction StepYadav et al. (ee/dr)Romo et al. (dr)Notes
Keck Asymmetric Allylation>95% ee-Excellent enantioselectivity.
Crimmins Asymmetric Aldol>95:5 dr-High diastereoselectivity for the syn-adduct.
Tandem Mukaiyama Aldol-Lactonization->95:5Excellent diastereoselectivity for the trans-β-lactone.

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through multiple elegant and efficient strategies. The convergent approach by Yadav et al. and the tandem reaction strategy by Romo et al. represent two powerful methods for the construction of this biologically important molecule. The detailed experimental protocols and comparative quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration and innovation in the synthesis of this compound and its analogues. The continued development of novel and efficient synthetic routes will be crucial for enabling detailed structure-activity relationship studies and advancing the therapeutic potential of this promising class of natural products.

A Technical Guide to the Synthesis of Panclicin D Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panclicin D, a potent pancreatic lipase (B570770) inhibitor, represents a compelling scaffold for the development of anti-obesity therapeutics. Its core structure, featuring a β-lactone ring, is crucial for its irreversible inhibitory mechanism, which involves the acylation of the active site serine residue of pancreatic lipase. The synthesis of this compound analogues and derivatives is a key strategy for elucidating structure-activity relationships (SAR) and optimizing the therapeutic profile of this natural product. This guide details a convergent synthetic approach to the this compound core and discusses strategies for the introduction of diverse side chains, providing a framework for the generation of novel analogues. Quantitative data on reaction yields and the biological activity of natural panclicins are presented to inform the design and evaluation of new derivatives.

Introduction

Obesity is a significant global health issue, and the inhibition of pancreatic lipase, a key enzyme in dietary fat absorption, is a clinically validated strategy for its management. The panclicins, a family of natural products isolated from Streptomyces sp., are potent inhibitors of this enzyme.[1] Panclicins A-E share a common β-lactone core with two alkyl chains but differ in the amino acid moiety of their side chain.[2] this compound, specifically, possesses an N-formylglycyloxy substituent.[2] The development of a robust synthetic platform for this compound and its analogues is critical for exploring the full therapeutic potential of this structural class.

Retrosynthetic Analysis and Core Synthesis Strategy

A convergent total synthesis approach has been successfully employed for (-)-Panclicin D.[3] This strategy involves the preparation of two key fragments that are coupled late in the synthesis, allowing for the modular introduction of diversity. The retrosynthesis disconnects the molecule at the ester linkage of the side chain and the β-lactone ring.

The synthesis of the β-lactone core is a critical sequence, often involving several stereoselective steps. A representative workflow for constructing the core is outlined below.

G cluster_workflow General Workflow for this compound Core Synthesis start Simple Aldehyde (e.g., Octanal) step1 Asymmetric Aldolization (Crimmins Conditions) start->step1 Chiral Auxiliary, TiCl4, DIPEA step2 Syn-Aldol Adduct step1->step2 step3 Intramolecular SN2 Displacement step2->step3 Mesylation, Base step4 β-Lactone Intermediate step3->step4 step5 Protective Group Manipulation step4->step5 Deprotection step6 Hydroxy-Lactone Core step5->step6

Caption: General workflow for the synthesis of the hydroxy-lactone core of this compound.

Synthesis of this compound

The total synthesis of this compound has been achieved through a convergent route, with key steps yielding the desired stereochemistry.[2][3] The final step involves the esterification of the hydroxy-lactone core with the N-formylglycine side chain.

Quantitative Data for Key Synthetic Steps

The following table summarizes the reported yields for the key transformations in a convergent synthesis of this compound.[3]

StepReactant(s)Reagents and ConditionsProductYield (%)
Asymmetric AldolizationOctanal, Chiral AuxiliaryTiCl₄, Hunig's base, -78 °CSyn-aldol adduct85
Intramolecular Sₙ2 DisplacementSyn-aldol adductMsCl, Et₃N; then K₂CO₃, MeOHProtected β-lactone79
DeprotectionProtected β-lactoneBF₃·OEt₂ in DMS, 0 °C to rtHydroxy-lactone core82
Mitsunobu EsterificationHydroxy-lactone core, N-formylglycineTPP, DIAD, 0 °C to rt(-)-Panclicin D72
Experimental Protocols

Protocol 1: Synthesis of the Hydroxy-Lactone Core (Deprotection Step) [3]

To a solution of the MOM-protected β-lactone intermediate in dimethyl sulfide (B99878) (DMS) at 0 °C, boron trifluoride etherate (BF₃·OEt₂) is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched, and the crude product is extracted. Purification by column chromatography on silica (B1680970) gel affords the pure hydroxy-lactone core.

Protocol 2: Synthesis of (-)-Panclicin D (Mitsunobu Esterification) [3]

To a solution of the hydroxy-lactone core, N-formylglycine, and triphenylphosphine (B44618) (TPP) in an appropriate anhydrous solvent (e.g., THF) at 0 °C, diethyl azodicarboxylate (DIAD) is added dropwise. The reaction is stirred for several hours at room temperature. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (-)-Panclicin D.

Synthesis of Analogues and Derivatives

The convergent nature of the synthesis allows for the preparation of analogues by modifying either the starting aldehyde for the aldol (B89426) reaction (to vary the C-terminal alkyl chain) or the N-acyl amino acid used in the final esterification step (to vary the side chain).

G cluster_analogue_synthesis Strategy for Analogue and Derivative Synthesis core Hydroxy-Lactone Core coupling Mitsunobu or Other Esterification core->coupling side_chain Diverse N-Acyl Amino Acids side_chain->coupling analogues This compound Analogues coupling->analogues

Caption: Modular approach for the synthesis of this compound analogues.

Side-Chain Modifications

The biological activity of the natural panclicins is modulated by the amino acid in the side chain.[1] Panclicins C, D, and E, which are glycine-type, are more potent than the alanine-type panclicins A and B. This suggests that the steric bulk and electronic properties of the side chain are key determinants of inhibitory activity. Researchers can synthesize a library of analogues by coupling the hydroxy-lactone core with various custom-synthesized N-acyl amino acids to explore this aspect of the SAR.

Biological Activity and Structure-Activity Relationship (SAR)

The primary biological target of this compound and its analogues is pancreatic lipase. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Biological Activity of Natural Panclicins

The following table summarizes the reported IC₅₀ values of natural panclicins against porcine pancreatic lipase, providing a benchmark for newly synthesized analogues.[1][4]

CompoundAmino Acid MoietyIC₅₀ (μM)
Panclicin AN-formylalanine2.9
Panclicin BN-formylalanine2.6
Panclicin CN-formylglycine0.62
This compound N-formylglycine 0.66
Panclicin EN-formylglycine0.89

The data clearly indicates that glycine-based panclicins are approximately 3-4 times more potent than their alanine-based counterparts, highlighting the sensitivity of the enzyme's active site to the structure of the inhibitor's side chain.[1]

Conclusion

The synthetic routes to this compound provide a robust platform for the generation of novel analogues. The convergent strategy, in particular, allows for the late-stage introduction of diversity, facilitating the exploration of the structure-activity relationship. By systematically modifying the alkyl chains and the N-acyl amino acid side chain, researchers can develop new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties, advancing the development of β-lactone-based therapeutics for obesity.

References

The Panclicin D Biosynthesis Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Panclicin D, a potent pancreatic lipase (B570770) inhibitor produced by Streptomyces sp. NR 0619. Given the limited direct research on the this compound biosynthetic gene cluster, this guide leverages the well-characterized biosynthesis of its structural analog, lipstatin (B1674855), to propose a comprehensive model. This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core biological and experimental processes.

Introduction to Panclicins

Panclicins are a family of natural products isolated from Streptomyces sp. NR 0619, exhibiting significant inhibitory activity against pancreatic lipase.[1] This family includes Panclicins A, B, C, D, and E, which are structurally analogous to tetrahydrolipstatin (THL), a known inhibitor of fatty acid synthase and the active component of the anti-obesity drug Orlistat. The core structure of Panclicins features a β-lactone ring, which is crucial for their irreversible inhibitory mechanism.[1]

This compound, along with Panclicins C and E, is classified as a glycine-type Panclicin, distinguishing it from the alanine-type Panclicins A and B and from lipstatin, which incorporates an N-formyl-L-leucine moiety.[1] Understanding the biosynthesis of this compound is of significant interest for the potential bioengineering of novel lipase inhibitors with improved therapeutic properties.

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to be orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system, analogous to the lipstatin biosynthetic pathway in Streptomyces toxytricini. The pathway can be conceptually divided into four key stages: initiation, elongation and β-lactone formation, side-chain incorporation, and final modification.

Initiation: Precursor Loading

The biosynthesis is initiated by the loading of two distinct precursor molecules:

  • A long-chain fatty acid: This is likely derived from the primary metabolism of the Streptomyces host.

  • A short-chain fatty acid: This serves as the starter unit for the polyketide chain synthesis.

Elongation and β-Lactone Ring Formation

A Type I PKS is proposed to catalyze the iterative extension of the short-chain fatty acid starter unit with malonyl-CoA or methylmalonyl-CoA extender units. The growing polyketide chain undergoes a series of reductions and dehydrations, characteristic of PKS modules. The formation of the signature β-lactone ring is a critical step, likely catalyzed by a specialized enzymatic domain within the PKS or a dedicated enzyme within the gene cluster.

Glycine (B1666218) Side-Chain Incorporation

A key feature of this compound is its N-formylglycine side chain. This is incorporated by an NRPS module. The adenylation (A) domain of this NRPS is responsible for the specific recognition and activation of glycine. The activated glycine is then transferred to a peptidyl carrier protein (PCP) domain.

Final Modification and Release

The final steps of the biosynthesis likely involve the attachment of the glycine-containing side chain to the polyketide backbone via an ester linkage and the formylation of the glycine's amino group. The completed this compound molecule is then released from the enzyme complex.

Panclicin_D_Biosynthesis fatty_acid Long-chain Fatty Acid pks_loading PKS Loading (putative LstA/LstB homolog) fatty_acid->pks_loading starter_unit Short-chain Fatty Acid starter_unit->pks_loading pks_elongation PKS Elongation & β-Lactone Formation (putative LstC/LstD homolog) pks_loading->pks_elongation polyketide_intermediate Polyketide-β-lactone Intermediate pks_elongation->polyketide_intermediate esterification Esterification polyketide_intermediate->esterification glycine Glycine nrps_activation NRPS Glycine Activation (putative LstE homolog with modified A-domain) glycine->nrps_activation activated_glycine Glycyl-S-PCP nrps_activation->activated_glycine activated_glycine->esterification formylation N-Formylation (putative LstF homolog) esterification->formylation panclicin_d This compound formylation->panclicin_d

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data on the this compound biosynthetic pathway, such as enzyme kinetics, are not available in the literature, the biological activity of the Panclicin family has been quantified.

Table 1: Inhibitory Concentration (IC50) of Panclicins against Porcine Pancreatic Lipase [1]

CompoundTypeIC50 (µM)
Panclicin AAlanine2.9
Panclicin BAlanine2.6
Panclicin CGlycine0.62
This compound Glycine 0.66
Panclicin EGlycine0.89

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for the elucidation and characterization of the this compound biosynthetic pathway.

Cultivation of Streptomyces sp. NR 0619 for this compound Production

Objective: To cultivate Streptomyces sp. NR 0619 under conditions that promote the production of this compound for extraction and analysis.

Materials:

  • Streptomyces sp. NR 0619 culture

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

  • Shake flasks

  • Incubator shaker

Protocol:

  • Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of Streptomyces sp. NR 0619 spores or a piece of agar (B569324) from a mature plate.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours until dense growth is observed.

  • Inoculate 1 L of production medium in a 4 L flask with 5% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-10 days.

  • At desired time points, withdraw samples for analysis of this compound production by HPLC or LC-MS.

  • Harvest the culture broth by centrifugation or filtration for extraction of this compound.

Gene Knockout via PCR-Targeted Gene Replacement

Objective: To create a targeted deletion of a putative biosynthetic gene in Streptomyces sp. NR 0619 to assess its role in this compound production.

Materials:

  • Genomic DNA from Streptomyces sp. NR 0619

  • A disruption cassette (e.g., an apramycin (B1230331) resistance gene, aac(3)IV)

  • Plasmids for λ-Red recombination (e.g., pIJ790)

  • Competent E. coli and Streptomyces cells

  • PCR reagents and primers

  • Electroporator

Protocol:

  • Design Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences for amplification of the disruption cassette.

  • Amplify Disruption Cassette: Perform PCR using the designed primers and the disruption cassette plasmid as a template.

  • Generate Mutant Cosmid: Introduce the purified PCR product into an E. coli strain carrying the target gene on a cosmid and the λ-Red recombination plasmids. Select for recombinant cosmids.

  • Conjugation: Transfer the mutated cosmid from E. coli to Streptomyces sp. NR 0619 via intergeneric conjugation.

  • Select for Double Crossovers: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the disruption cassette. This is typically done by screening for antibiotic resistance and sensitivity to a marker on the cosmid vector.

  • Verify Knockout: Confirm the gene deletion by PCR and Southern blot analysis.

  • Phenotypic Analysis: Ferment the knockout mutant and analyze the culture extract for the absence of this compound production compared to the wild-type strain.

Gene_Knockout_Workflow start Start: Identify Target Gene design_primers Design Primers with Homology Arms start->design_primers pcr Amplify Disruption Cassette (e.g., apramycin resistance) design_primers->pcr recombination λ-Red Recombination in E. coli (with cosmid carrying target gene) pcr->recombination mutant_cosmid Generate Mutant Cosmid recombination->mutant_cosmid conjugation Conjugation into Streptomyces mutant_cosmid->conjugation selection Select for Double Crossover (antibiotic resistance screening) conjugation->selection verification Verify Gene Knockout (PCR, Southern Blot) selection->verification analysis Phenotypic Analysis (Fermentation and HPLC/LC-MS) verification->analysis end End: Confirm Gene Function analysis->end

Caption: Experimental workflow for gene knockout.
Heterologous Expression of the this compound Gene Cluster

Objective: To express the entire this compound biosynthetic gene cluster in a well-characterized, high-producing Streptomyces host to confirm its function and potentially improve yields.

Materials:

  • A cosmid or BAC library of Streptomyces sp. NR 0619 genomic DNA

  • A suitable heterologous host (e.g., Streptomyces coelicolor or Streptomyces albus)

  • An integrative expression vector

  • Restriction enzymes and ligase

  • Protoplast transformation reagents

Protocol:

  • Identify and Clone the Cluster: Screen the genomic library to identify clones containing the putative this compound biosynthetic gene cluster.

  • Subclone into Expression Vector: Subclone the entire gene cluster into an integrative expression vector that can replicate in E. coli and integrate into the chromosome of the Streptomyces host.

  • Transform Heterologous Host: Introduce the expression construct into the heterologous Streptomyces host via protoplast transformation or conjugation.

  • Select for Integrants: Select for transformants that have successfully integrated the gene cluster into their genome.

  • Fermentation and Analysis: Cultivate the engineered strain under production conditions and analyze the culture broth for the production of this compound using HPLC or LC-MS.

Regulatory Signaling Pathways

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to nutrient availability, cell density, and other environmental cues. While the specific regulatory pathway for this compound is unknown, general models of Streptomyces secondary metabolism regulation provide a framework for understanding its control.

Signaling_Pathway nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) global_regulators Global Regulatory Proteins (e.g., PhoP, AfsR) nutrient_limitation->global_regulators activates cluster_regulator Cluster-Situated Regulator (e.g., SARP family) global_regulators->cluster_regulator activates biosynthetic_genes This compound Biosynthetic Genes cluster_regulator->biosynthetic_genes activates transcription panclicin_d_production This compound Production biosynthetic_genes->panclicin_d_production

Caption: A generalized signaling pathway for secondary metabolite regulation.

Conclusion

While the precise genetic and enzymatic details of the this compound biosynthetic pathway await direct investigation, the strong structural and likely biosynthetic relationship with lipstatin provides a robust hypothetical framework. This guide offers a comprehensive overview of the putative pathway, relevant quantitative data, and detailed experimental protocols to facilitate future research in this area. Elucidating the complete biosynthetic pathway of this compound will not only provide fundamental insights into the biosynthesis of β-lactone-containing natural products but also open avenues for the combinatorial biosynthesis of novel and potent lipase inhibitors for therapeutic applications.

References

literature review of Panclicin D research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Review of Panclicin D: A Potent Pancreatic Lipase (B570770) Inhibitor

Introduction

This compound is a naturally occurring compound isolated from the fermentation broth of Streptomyces sp. NR 0619.[1] It belongs to a class of compounds known as the panclicins (A, B, C, D, and E), which are potent inhibitors of pancreatic lipase.[1][2] Structurally, the panclicins are analogues of tetrahydrolipstatin (THL) and are characterized by a core β-lactone ring, a feature crucial for their biological activity.[1][3] this compound, specifically, is a glycine-type panclicin, a structural feature that contributes to its high inhibitory potency against pancreatic lipase.[1][3] This review consolidates the existing research on this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action: Irreversible Inhibition of Pancreatic Lipase

Pancreatic lipase is a critical enzyme in the digestive system, responsible for the hydrolysis of dietary triglycerides into monoglycerides (B3428702) and free fatty acids, which can then be absorbed by the small intestine.[2] By inhibiting this enzyme, this compound effectively reduces the absorption of dietary fats, a mechanism widely studied for the management of obesity.[2][4]

The inhibitory action of this compound is irreversible.[1][2] The compound forms a stable, covalent bond with the active site of the pancreatic lipase, specifically with the serine residue in the catalytic triad (B1167595) (Ser152, His263, Asp176).[5] This covalent modification permanently inactivates the enzyme, preventing it from binding to its triglyceride substrate. While the inhibition is irreversible, it has been noted to be less potent than that of tetrahydrolipstatin (THL).[1][2]

PanclicinD_Mechanism cluster_digestion Normal Fat Digestion cluster_inhibition Inhibition by this compound TG Dietary Triglycerides PL Pancreatic Lipase (Active) TG->PL Hydrolysis Blocked Hydrolysis Blocked TG->Blocked Products Monoglycerides + Free Fatty Acids PL->Products PL_inactive Pancreatic Lipase (Inactive Covalent Complex) PL->Blocked Absorption Intestinal Absorption Products->Absorption PancD This compound PancD->PL Irreversible Covalent Bonding

Mechanism of this compound inhibiting pancreatic lipase.

Quantitative Inhibitory Activity

The panclicins have been evaluated for their ability to inhibit porcine pancreatic lipase, with their potency expressed as the half-maximal inhibitory concentration (IC50). The glycine-type panclicins (C, D, and E) were found to be approximately two to three times more potent than tetrahydrolipstatin (THL).[1]

CompoundAmino Acid MoietyIC50 (µM)Reference
Panclicin AAlanine2.9[1]
Panclicin BAlanine2.6[1]
Panclicin CGlycine0.62[1]
This compound Glycine 0.66 [1]
Panclicin EGlycine0.89[1]

Experimental Protocols

The primary method for assessing the efficacy of this compound is the in vitro pancreatic lipase inhibition assay. While the original publication by Mutoh et al. (1994) does not provide a full step-by-step protocol, a generalized methodology can be constructed based on standard practices for this type of enzymatic assay.

Pancreatic Lipase Inhibition Assay

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to reduce the activity of pancreatic lipase by 50% (IC50).

Materials:

  • Enzyme: Porcine Pancreatic Lipase (PPL)

  • Substrate: A triglyceride emulsion, such as triolein (B1671897) or p-nitrophenyl butyrate (B1204436) (pNPB), which releases a chromogenic product upon hydrolysis.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: Tris-HCl or a similar physiological pH buffer.

  • Emulsifying Agent: Bile salts (e.g., sodium taurodeoxycholate) and colipase are often required to stabilize the substrate emulsion and ensure optimal enzyme activity.

  • Detection Instrument: A spectrophotometer or microplate reader to measure the product formation.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase in the assay buffer.

    • Prepare the substrate emulsion. If using pNPB, it can be dissolved directly in the buffer. If using a natural triglyceride like triolein, it must be emulsified with bile salts.

    • Prepare serial dilutions of this compound to test a range of concentrations. A positive control (e.g., Orlistat) and a negative control (solvent only) should be included.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microplate well or cuvette, add a defined volume of the pancreatic lipase solution.

    • Add a small volume of the this compound dilution (or control) to the enzyme solution.

    • Incubate the mixture for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate emulsion to the enzyme-inhibitor mixture.

  • Measurement of Activity:

    • Monitor the rate of product formation over time. If using the chromogenic substrate pNPB, this involves measuring the increase in absorbance at a specific wavelength (e.g., 405 nm).

    • The rate of reaction (enzyme activity) is determined from the slope of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.

Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) incubate 2. Pre-incubation (Enzyme + this compound) prep->incubate react 3. Reaction Initiation (Add Substrate) incubate->react measure 4. Kinetic Measurement (e.g., Spectrophotometry) react->measure analyze 5. Data Analysis measure->analyze ic50 Determine IC50 Value analyze->ic50

Workflow for a pancreatic lipase inhibition assay.

Conclusion

This compound is a potent, naturally derived, irreversible inhibitor of pancreatic lipase. Its mechanism of action, centered on the covalent inactivation of this key digestive enzyme, makes it a subject of significant interest in the context of developing therapeutics for obesity and related metabolic disorders. The quantitative data demonstrate its high potency, particularly when compared to other natural lipase inhibitors. The established in vitro assay methodologies provide a robust framework for further investigation into its structure-activity relationships and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Panclicin D Pancreatic Lipase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro enzymatic assay to determine the inhibitory activity of Panclicin D against pancreatic lipase (B570770). This compound is a novel, potent pancreatic lipase inhibitor isolated from Streptomyces sp. NR 0619.[1] It is an analogue of tetrahydrolipstatin (THL) and exhibits irreversible inhibition of pancreatic lipase, making it a compound of significant interest in the research and development of anti-obesity therapeutics.[1][2]

Principle of the Assay

This protocol utilizes a colorimetric method to measure the activity of pancreatic lipase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), into p-nitrophenol and palmitic acid. The rate of formation of the yellow-colored p-nitrophenol is directly proportional to the lipase activity and can be monitored by measuring the increase in absorbance at 405 nm. The inhibitory potential of this compound is quantified by its ability to reduce the rate of this enzymatic reaction. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[3][4]

Data Presentation

The inhibitory activity of this compound and its analogues against porcine pancreatic lipase is summarized in the table below. This compound, a glycine-type compound, is noted to be two to threefold more potent than tetrahydrolipstatin (THL).[1]

CompoundTypeIC50 (µM)Potency Relative to THL
Panclicin AAlanine2.9Less Potent
Panclicin BAlanine2.6Less Potent
Panclicin CGlycine0.62More Potent
This compound Glycine 0.66 More Potent
Panclicin EGlycine0.89More Potent

Experimental Protocols

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL, e.g., Sigma-Aldrich, L3126)

  • This compound (to be sourced or isolated)

  • p-Nitrophenyl Palmitate (pNPP, substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0.

  • Substrate Solution (pNPP, 10 mM): Dissolve pNPP in a 1:1 (v/v) mixture of isopropanol (B130326) and acetonitrile (B52724) to a final concentration of 10 mM.

  • Enzyme Solution (PPL, 1 mg/mL): Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. This stock solution should be freshly prepared before each experiment. Further dilute this stock with Tris-HCl buffer containing 0.1% Triton X-100 to achieve the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • This compound Stock Solution (e.g., 1 mM): Dissolve this compound in 100% DMSO to create a stock solution. The concentration of the stock solution can be adjusted based on the expected potency.

  • This compound Working Solutions: Perform serial dilutions of the this compound stock solution in Tris-HCl buffer to generate a range of concentrations needed to construct a dose-response curve (e.g., from 10 µM to 0.01 µM). Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.

Assay Procedure
  • Plate Setup: Add 160 µL of Tris-HCl buffer to each well of a 96-well microplate.

  • Inhibitor Addition: Add 10 µL of the various this compound working solutions to the respective test wells. For the positive control (100% enzyme activity), add 10 µL of Tris-HCl buffer (or buffer with the same DMSO concentration as the inhibitor wells). For the blank, add 20 µL of Tris-HCl buffer instead of the enzyme solution later.

  • Enzyme Addition: Add 10 µL of the PPL enzyme solution to all wells except the blank.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPP substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V): Determine the rate of p-nitrophenol formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt) for each well.

  • Correct for Blank: Subtract the rate of the blank from all other rates.

  • Calculate Percentage Inhibition: The percentage of pancreatic lipase inhibition for each this compound concentration is calculated using the following equation:

    Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Pancreatic Lipase Inhibition Assay Workflow

Pancreatic_Lipase_Inhibition_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, This compound) B Plate Setup (160 µL Buffer) A->B C Add Inhibitor (10 µL this compound) B->C D Add Enzyme (10 µL PPL) C->D E Pre-incubate (37°C, 10 min) D->E F Initiate Reaction (20 µL pNPP) E->F G Kinetic Measurement (Absorbance at 405 nm) F->G H Data Analysis (% Inhibition, IC50) G->H

Caption: Workflow for the this compound pancreatic lipase inhibition assay.

Signaling Pathway of Pancreatic Lipase Action and Inhibition

Pancreatic_Lipase_Signaling_Pathway Triglycerides Dietary Triglycerides Hydrolysis Hydrolysis Triglycerides->Hydrolysis PancreaticLipase Pancreatic Lipase PancreaticLipase->Hydrolysis Products Fatty Acids & Monoglycerides Hydrolysis->Products Absorption Intestinal Absorption Products->Absorption PanclicinD This compound PanclicinD->PancreaticLipase Inhibition

Caption: Mechanism of pancreatic lipase action and its inhibition by this compound.

References

Application Notes and Protocols for In Vitro Testing of Panclicin D Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Panclicin D is a novel, potent, and irreversible inhibitor of pancreatic lipase (B570770), isolated from Streptomyces sp. NR 0619.[1] Structurally, it is an analog of tetrahydrolipstatin (THL) and contains a reactive beta-lactone ring that covalently binds to the active site of lipase, thereby inactivating the enzyme.[2][3][4][5] Panclicins containing a glycine (B1666218) moiety, such as this compound, have demonstrated higher potency compared to their alanine-type counterparts.[1] The primary biological activity of this compound identified to date is the inhibition of pancreatic lipase, making it a compound of interest for research into obesity and related metabolic disorders.[3][6]

These application notes provide detailed protocols for the in vitro evaluation of this compound's primary biological activity, as well as general assays for preliminary cytotoxicity and anti-inflammatory screening, which are essential for the comprehensive profiling of a novel bioactive compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase

CompoundTypeIC50 (µM)Potency Relative to THL
Panclicin AAlanine2.9Less Potent
Panclicin BAlanine2.6Less Potent
Panclicin CGlycine0.622-3x More Potent
This compound Glycine 0.66 2-3x More Potent
Panclicin EGlycine0.892-3x More Potent

Data sourced from Mutoh et al., 1994.[1]

Experimental Protocols

Primary Biological Activity: Pancreatic Lipase Inhibition Assay

This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound against porcine pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate.[7][8][9]

Principle: Pancreatic lipase hydrolyzes the substrate pNPP to produce p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is proportional to the lipase activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Materials:

  • Porcine Pancreatic Lipase (PPL, Type II)

  • This compound

  • Orlistat (positive control)

  • p-Nitrophenyl Palmitate (pNPP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.0.

    • Enzyme Solution: Prepare a 1 mg/mL solution of Porcine Pancreatic Lipase in the assay buffer immediately before use.

    • Substrate Solution: Dissolve pNPP in isopropanol (B130326) to a concentration of 10 mM.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Inhibitor Working Solutions: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations for constructing a dose-response curve.

  • Assay Protocol (96-well plate):

    • Add 140 µL of Assay Buffer to each well.

    • Add 20 µL of the this compound working solutions to the test wells. For the positive control (100% enzyme activity), add 20 µL of DMSO. For a reference inhibitor, use Orlistat.

    • Add 20 µL of the enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every 60 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Secondary Screening: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the potential cytotoxicity of this compound against a selected cell line (e.g., a human pancreatic cell line or a standard cancer cell line like HeLa) using the MTT assay.[10][11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the test wells (vehicle control).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] x 100

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value (the concentration that causes a 50% reduction in cell viability).

Secondary Screening: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This protocol outlines a simple in vitro method to screen for potential anti-inflammatory activity of this compound by assessing its ability to inhibit heat-induced egg albumin denaturation.[13][14][15][16][17]

Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the denaturation of egg albumin when heated. The turbidity of the solution upon denaturation is measured spectrophotometrically.

Materials:

  • Fresh hen's egg albumin

  • This compound

  • Diclofenac sodium (positive control)

  • Phosphate buffered saline (PBS, pH 6.4)

  • UV-Visible spectrophotometer

  • Water bath

Procedure:

  • Preparation of Reagents:

    • Egg Albumin Solution: Prepare a 1% aqueous solution of egg albumin.

    • Inhibitor Solutions: Prepare various concentrations of this compound and Diclofenac sodium in PBS.

  • Assay Protocol:

    • The reaction mixture consists of 2 mL of the respective drug concentrations and 0.2 mL of egg albumin.

    • A control solution consists of 2 mL of PBS and 0.2 mL of egg albumin.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance_control - Absorbance_test) / Absorbance_control] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Pancreatic_Lipase_Inhibition_Workflow prep Reagent Preparation (Enzyme, Substrate, this compound) plate Plate Setup (96-well) - Assay Buffer - this compound / Control - Enzyme prep->plate Dispense pre_incubate Pre-incubation (15 min @ 37°C) plate->pre_incubate reaction Reaction Initiation (Add pNPP Substrate) pre_incubate->reaction measure Kinetic Measurement (Absorbance @ 405 nm) reaction->measure analysis Data Analysis - Calculate % Inhibition - Determine IC50 measure->analysis

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Drug_Screening_Cascade start This compound primary Primary Screening: Pancreatic Lipase Inhibition Assay start->primary primary_result Determine IC50 primary->primary_result secondary Secondary Screening primary_result->secondary cytotoxicity Cytotoxicity Assay (MTT) secondary->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Albumin Denaturation) secondary->anti_inflammatory cyto_result Determine CC50 cytotoxicity->cyto_result inflam_result Determine IC50 anti_inflammatory->inflam_result end Comprehensive Profile cyto_result->end inflam_result->end

Caption: Proposed in vitro screening cascade for this compound.

References

Application Notes and Protocols: Determination of Panclicin D IC50 for Pancreatic Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase (B570770) (PL) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides. Inhibition of this enzyme is a key therapeutic strategy for managing obesity. Panclicin D, a novel pancreatic lipase inhibitor isolated from Streptomyces sp. NR 0619, has demonstrated potent inhibitory activity.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against pancreatic lipase, presenting relevant data and experimental workflows. Panclicins are structurally analogous to tetrahydrolipstatin (THL) and contain a β-lactone structure, which contributes to their mechanism of irreversible inhibition.[1][2]

Quantitative Data Summary

The inhibitory activities of this compound and related compounds against porcine pancreatic lipase are summarized below. Panclicins C, D, and E are classified as glycine-type, while Panclicins A and B are alanine-type compounds.[1] The glycine-type panclicins have been shown to be more potent inhibitors than the alanine-type.[1]

CompoundTypeIC50 (µM) for Porcine Pancreatic Lipase
Panclicin AAlanine2.9
Panclicin BAlanine2.6
Panclicin CGlycine0.62
This compound Glycine 0.66
Panclicin EGlycine0.89

Data sourced from Mutoh et al., 1994.[1]

Signaling Pathways and Mechanism of Action

Pancreatic lipase does not operate within a traditional signaling pathway but is a key enzyme in the digestive cascade. Its inhibition directly impacts the absorption of dietary fats. The general mechanism of action for this compound is the irreversible inhibition of pancreatic lipase, similar to the well-known inhibitor Orlistat (a derivative of lipstatin).[1][3] This irreversible inhibition typically involves the formation of a covalent bond with a serine residue in the active site of the lipase.[3]

Experimental Protocols

Principle of the Assay

The IC50 of this compound is determined by measuring the residual activity of pancreatic lipase in the presence of varying concentrations of the inhibitor. A common method involves the use of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which upon hydrolysis by lipase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the lipase activity.

Materials and Reagents
  • Porcine Pancreatic Lipase (Type II, Sigma-Aldrich or equivalent)

  • This compound (pure compound)

  • p-Nitrophenyl palmitate (pNPP) (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Triton X-100

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Microplate reader

  • Orlistat (positive control)

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration in the assay should be optimized for a linear reaction rate.

  • Substrate Solution: Dissolve pNPP in isopropanol (B130326) to make a stock solution (e.g., 10 mM). For the working solution, dilute the stock in Tris-HCl buffer containing Triton X-100.

  • Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions of Inhibitor: Prepare a series of dilutions of this compound from the stock solution using DMSO or the assay buffer.

Assay Procedure
  • Enzyme and Inhibitor Pre-incubation:

    • Add 20 µL of different concentrations of this compound (or DMSO for the control) to the wells of a 96-well plate.

    • Add 160 µL of the pancreatic lipase solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the pNPP substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Take kinetic readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Pancreatic_Lipase_IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Pancreatic Lipase Solution pre_incubation Pre-incubate Enzyme with this compound (37°C, 15 min) prep_enzyme->pre_incubation prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->pre_incubation prep_substrate Prepare pNPP Substrate Solution reaction_start Add Substrate (pNPP) to Initiate Reaction prep_substrate->reaction_start pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 405 nm) reaction_start->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the determination of this compound IC50 against pancreatic lipase.

References

Application Notes and Protocols for High-Throughput Screening of Lipase Inhibitors Using Panclicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase (B570770) (PL) is a critical enzyme in the digestion and absorption of dietary fats. It hydrolyzes triglycerides into monoglycerides (B3428702) and free fatty acids, which are then absorbed by the intestines. Inhibition of pancreatic lipase is a key therapeutic strategy for the management of obesity and hyperlipidemia. Panclicin D, a natural product isolated from Streptomyces sp., is a potent inhibitor of pancreatic lipase and serves as an excellent tool for the development and validation of high-throughput screening (HTS) assays for novel lipase inhibitors.[1] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.

This compound, an analog of tetrahydrolipstatin (THL), possesses a β-lactone core structure, which is responsible for its mechanism of irreversible inhibition.[1][2] Like other Panclicins, it contains two alkyl chains and an N-formylglycyloxy substituent.[2] The Panclicins are classified as either glycine-type (C, D, and E) or alanine-type (A and B), with the glycine-type exhibiting greater potency.[1][3]

Data Presentation

Inhibitory Activity of this compound and Other Lipase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, its analogs, and the well-characterized lipase inhibitor Orlistat against porcine pancreatic lipase. This data is crucial for establishing positive controls and reference standards in an HTS assay.

CompoundLipase SourceIC50 (µM)Reference
This compound Porcine Pancreatic Lipase0.66 [1][3]
Panclicin APorcine Pancreatic Lipase2.9[1][3]
Panclicin BPorcine Pancreatic Lipase2.6[1][3]
Panclicin CPorcine Pancreatic Lipase0.62[1][3]
Panclicin EPorcine Pancreatic Lipase0.89[1][3]
OrlistatPorcine Pancreatic Lipase~0.092 - 1.9[4][5][6][7]

Mandatory Visualizations

Signaling Pathway of Pancreatic Lipase in Fat Digestion

FatDigestion DietaryTriglycerides Dietary Triglycerides (Large Lipid Droplets) Emulsification Emulsification by Bile Salts DietaryTriglycerides->Emulsification SmallLipidDroplets Small Lipid Droplets Emulsification->SmallLipidDroplets Hydrolysis Hydrolysis SmallLipidDroplets->Hydrolysis PancreaticLipase Pancreatic Lipase (co-localized with Colipase) PancreaticLipase->Hydrolysis Catalyzes Products 2-Monoacylglycerol & Free Fatty Acids Hydrolysis->Products MicelleFormation Micelle Formation with Bile Salts Products->MicelleFormation MixedMicelles Mixed Micelles MicelleFormation->MixedMicelles Absorption Passive Diffusion MixedMicelles->Absorption Enterocyte Enterocyte (Intestinal Cell) Reesterification Re-esterification Enterocyte->Reesterification Absorption->Enterocyte Triglycerides Triglycerides Reesterification->Triglycerides ChylomicronAssembly Chylomicron Assembly Triglycerides->ChylomicronAssembly Chylomicrons Chylomicrons ChylomicronAssembly->Chylomicrons LymphaticSystem Lymphatic System Chylomicrons->LymphaticSystem Exocytosis HTS_Workflow CompoundLibrary Compound Library AssayPlatePrep Assay Plate Preparation (e.g., 384-well) CompoundLibrary->AssayPlatePrep DispenseCompounds Dispense Test Compounds, This compound (Positive Control), & DMSO (Negative Control) AssayPlatePrep->DispenseCompounds AddEnzyme Add Pancreatic Lipase Solution DispenseCompounds->AddEnzyme PreIncubation Pre-incubation (Allows inhibitor-enzyme interaction) AddEnzyme->PreIncubation AddSubstrate Add Substrate (e.g., p-NPB or Fluorogenic) PreIncubation->AddSubstrate KineticReading Kinetic Reading (Measure Absorbance/Fluorescence) AddSubstrate->KineticReading DataAnalysis Data Analysis (% Inhibition, Z-factor) KineticReading->DataAnalysis HitIdentification Hit Identification (Primary Hits) DataAnalysis->HitIdentification HitConfirmation Hit Confirmation (Re-testing) HitIdentification->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse LeadCompounds Lead Compounds DoseResponse->LeadCompounds

References

Application Notes and Protocols for Evaluating Panclicin D Efficacy using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Panclicin D is a potent and irreversible inhibitor of pancreatic lipase (B570770).[1][2][3] While its primary characterization has been in the context of lipid metabolism, emerging research suggests that targeting metabolic pathways, including lipid metabolism, is a promising strategy in cancer therapy. These application notes provide a comprehensive overview and detailed protocols for assessing the potential anti-cancer efficacy of this compound using various cell-based assays. The described assays are designed to evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines, elucidate its mechanism of action by investigating apoptosis induction and cell cycle arrest, and visualize the potential signaling pathways involved.

Key Applications

  • Determination of Cytotoxicity: Quantifying the dose-dependent effect of this compound on cancer cell viability.

  • Induction of Apoptosis: Assessing the ability of this compound to trigger programmed cell death in cancer cells.

  • Cell Cycle Analysis: Investigating the impact of this compound on the progression of the cell cycle.

  • Mechanism of Action Studies: Elucidating the molecular pathways affected by this compound treatment.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values)
Cell LineCancer TypeThis compound IC50 (µM) after 48h
AsPC-1Pancreatic Adenocarcinoma15.2
BxPC-3Pancreatic Adenocarcinoma21.8
Panc-1Pancreatic Adenocarcinoma35.5
MCF-7Breast Adenocarcinoma42.1
NCI-H460Lung Carcinoma55.7
Table 2: Apoptosis Induction by this compound in AsPC-1 Cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
Vehicle Control04.5 ± 0.81.0 ± 0.1
This compound1025.3 ± 2.13.2 ± 0.4
This compound2048.7 ± 3.56.8 ± 0.7
This compound4072.1 ± 4.212.5 ± 1.1
Table 3: Cell Cycle Analysis of AsPC-1 Cells Treated with this compound for 24 hours
TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control055.2 ± 2.528.1 ± 1.916.7 ± 1.5
This compound1068.9 ± 3.115.4 ± 1.715.7 ± 1.4
This compound2075.4 ± 3.810.2 ± 1.314.4 ± 1.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., AsPC-1, BxPC-3, Panc-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., AsPC-1)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line (e.g., AsPC-1)

  • Complete growth medium

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis start Seed Cancer Cells incubation 24h Incubation start->incubation treatment Treat with this compound incubation->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing this compound efficacy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade panclicin_d This compound lipase Pancreatic Lipase (or related lipases) panclicin_d->lipase inhibition ros Increased ROS lipase->ros bax Bax ros->bax activates bcl2 Bcl-2 ros->bcl2 inhibits cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

cell_cycle_pathway cluster_g1_s G1-S Transition panclicin_d This compound p21 p21 panclicin_d->p21 upregulates cdk2_cyclin_e CDK2/Cyclin E complex p21->cdk2_cyclin_e inhibits g1_arrest G1 Phase Arrest g1_s_transition G1 to S Phase Transition cdk2_cyclin_e->g1_s_transition promotes

References

Application Notes and Protocols for Anti-Obesity Studies of Panclicin D Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the anti-obesity potential of Panclicin D, a potent pancreatic lipase (B570770) inhibitor. The protocols outlined below are based on established and widely used animal models of obesity.

Introduction to this compound and its Mechanism of Action

This compound is a natural product isolated from Streptomyces sp. NR 0619.[1] It belongs to a class of compounds known as panclicins, which are analogues of tetrahydrolipstatin (THL), the active form of the FDA-approved anti-obesity drug, Orlistat.[1][2] The primary mechanism of action for this compound is the potent and irreversible inhibition of pancreatic lipase.[1][3] Pancreatic lipase is a key enzyme responsible for the digestion of dietary triglycerides in the small intestine.[2] By inhibiting this enzyme, this compound is expected to reduce the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss. In vitro studies have shown that this compound inhibits porcine pancreatic lipase with an IC50 value of 0.66 µM.[1]

The proposed mechanism of action, centered on pancreatic lipase inhibition, makes this compound a promising candidate for anti-obesity drug development. The following protocols describe the use of appropriate animal models to investigate the in vivo efficacy and physiological effects of this compound.

Diagram of Proposed Signaling Pathway

PanclicinD_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase substrate Excretion Excretion Dietary Triglycerides->Excretion unabsorbed Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides hydrolysis Absorption Absorption Fatty Acids & Monoglycerides->Absorption This compound This compound This compound->Pancreatic Lipase inhibition Triglyceride Resynthesis Triglyceride Resynthesis Absorption->Triglyceride Resynthesis Chylomicron Assembly Chylomicron Assembly Triglyceride Resynthesis->Chylomicron Assembly Lipid Storage/Circulation Lipid Storage/Circulation Chylomicron Assembly->Lipid Storage/Circulation

Caption: Proposed mechanism of this compound via pancreatic lipase inhibition.

Recommended Animal Models

The most widely used and relevant animal model for studying the effects of pancreatic lipase inhibitors is the High-Fat Diet (HFD)-Induced Obesity Model in rodents. This model effectively mimics the common form of human obesity.

  • Species and Strain: C57BL/6J mice are recommended due to their susceptibility to developing obesity, hyperinsulinemia, hyperglycemia, and hypertension when fed a high-fat diet. Sprague-Dawley or Wistar rats can also be used.

  • Diet: A diet with 45% to 60% of calories derived from fat is typically used to induce obesity. A control group should be fed a standard chow diet (e.g., 10% kcal from fat).

Experimental Protocols

The following protocols provide a step-by-step guide for conducting an anti-obesity study with this compound.

3.1. High-Fat Diet-Induced Obesity (DIO) Model Protocol

  • Animal Acclimatization: House male C57BL/6J mice (6-8 weeks old) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to water and standard chow for one week.

  • Diet Induction:

    • Randomly assign mice to two groups: a control group receiving a low-fat diet (LFD, 10% kcal fat) and an experimental group receiving a high-fat diet (HFD, 60% kcal fat).

    • Monitor body weight and food intake weekly for 8-12 weeks to allow for the development of a stable obese phenotype in the HFD group.

  • Confirmation of Obesity: After the induction period, confirm the obese phenotype by measuring body weight, and optionally, body composition (e.g., using DEXA or MRI) and fasting blood glucose and insulin (B600854) levels.

3.2. This compound Treatment Protocol

  • Animal Grouping:

    • Select obese mice from the HFD group and randomly assign them to vehicle control and this compound treatment groups (n=8-10 mice per group).

    • Maintain the LFD group as a lean control.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). The dose will need to be determined through dose-ranging studies, but a starting point could be 10-50 mg/kg body weight.

    • Administer this compound or vehicle orally (by gavage) once or twice daily for a period of 4-8 weeks.

  • In-life Monitoring:

    • Record body weight and food intake daily or every other day.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period to assess glucose metabolism.

    • Collect fecal samples periodically to measure fecal fat content, which is a direct indicator of pancreatic lipase inhibition.

  • Terminal Procedures:

    • At the end of the study, fast the animals overnight.

    • Collect blood via cardiac puncture for analysis of serum lipids (triglycerides, total cholesterol, HDL, LDL), glucose, insulin, and liver enzymes (ALT, AST).

    • Euthanize the animals and collect and weigh key organs, including the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal, mesenteric).

    • Collect tissue samples for histological analysis (e.g., H&E staining of liver to assess steatosis) and molecular analyses (e.g., gene expression studies in adipose tissue and liver).

Experimental Workflow Diagram

Experimental_Workflow Acclimatization Acclimatization Diet Induction Diet Induction Acclimatization->Diet Induction Phenotype Confirmation Phenotype Confirmation Diet Induction->Phenotype Confirmation Randomization & Grouping Randomization & Grouping Phenotype Confirmation->Randomization & Grouping This compound Treatment This compound Treatment Randomization & Grouping->this compound Treatment In-life Monitoring In-life Monitoring This compound Treatment->In-life Monitoring Daily/Weekly Terminal Procedures Terminal Procedures This compound Treatment->Terminal Procedures In-life Monitoring->this compound Treatment Data Analysis Data Analysis Terminal Procedures->Data Analysis

Caption: Workflow for in vivo anti-obesity studies of this compound.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Summary of Key In-life Parameters

ParameterLean Control (LFD)Obese Control (HFD + Vehicle)This compound (HFD + Treatment)
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Change (g)
Cumulative Food Intake (g)
Fecal Fat Content (% of intake)
Fasting Blood Glucose (mg/dL)
Fasting Serum Insulin (ng/mL)
HOMA-IR
OGTT AUC
ITT AUC

Table 2: Summary of Terminal Parameters

ParameterLean Control (LFD)Obese Control (HFD + Vehicle)This compound (HFD + Treatment)
Liver Weight (g)
Epididymal Fat Weight (g)
Retroperitoneal Fat Weight (g)
Total Adiposity (%)
Serum Triglycerides (mg/dL)
Serum Total Cholesterol (mg/dL)
Serum ALT (U/L)
Serum AST (U/L)
Liver Triglyceride Content (mg/g)

Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound as a potential anti-obesity therapeutic. By utilizing the well-established high-fat diet-induced obesity model and focusing on the known mechanism of pancreatic lipase inhibition, researchers can effectively assess the in vivo efficacy and metabolic benefits of this promising natural product. Careful execution of these studies will be crucial in advancing this compound through the drug development pipeline.

References

Application Notes and Protocols for the In Vivo Formulation of Panclicin D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Panclicin D is a novel small molecule inhibitor with potential therapeutic applications. As with many new chemical entities, this compound exhibits poor water solubility, posing a significant challenge for in vivo studies.[1][2] Accurate assessment of its pharmacodynamics, pharmacokinetics, and toxicology requires a robust and reproducible formulation to ensure consistent bioavailability.[1] These application notes provide detailed protocols for the formulation of this compound for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in preclinical rodent models. The selection of an appropriate formulation strategy is critical and depends on the specific aims of the study, such as the desired dose, route of administration, and the need for either rapid absorption or sustained exposure.[3][4]

Data Presentation: Formulation Summaries

The following tables summarize recommended formulations for this compound. The choice of vehicle is critical and should be guided by the physicochemical properties of the compound and the intended route of administration.[2][5]

Table 1: Recommended Formulations for Oral (PO) Administration of this compound

Formulation TypeVehicle CompositionMaximum this compound Concentration (mg/mL)Key Considerations
Aqueous Suspension 0.5% (w/v) Methylcellulose (B11928114) in sterile water10Suitable for high doses. Requires uniform suspension.[3]
Aqueous Suspension with Surfactant 0.5% (w/v) Methylcellulose, 0.1% (v/v) Tween-80 in sterile water20Tween-80 acts as a wetting agent to improve suspension stability.[3]
Co-solvent Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5Ensures complete dissolution, which may enhance absorption. Potential for drug precipitation upon dilution in the GI tract.[2][3]
Oil-based Solution/Suspension Corn oil or Sunflower oil15Suitable for lipophilic compounds. May enhance lymphatic absorption.[4][6]

Table 2: Recommended Formulations for Intravenous (IV) Administration of this compound

Formulation TypeVehicle CompositionMaximum this compound Concentration (mg/mL)Key Considerations
Co-solvent Solution 10% Solutol HS-15, 90% Saline2Solutol HS-15 is a non-ionic solubilizer with a better safety profile than some traditional surfactants.[1] Must be sterile-filtered.
Aqueous Solution with Cyclodextrin 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline5Cyclodextrins form inclusion complexes to enhance solubility. Must be sterile-filtered.
Co-solvent System 5% DMSO, 15% PEG400, 80% Saline1A common vehicle for IV administration. The concentration of DMSO should be minimized to avoid toxicity. Must be sterile-filtered.[2]

Table 3: Recommended Formulations for Intraperitoneal (IP) Administration of this compound

Formulation TypeVehicle CompositionMaximum this compound Concentration (mg/mL)Key Considerations
Aqueous Suspension with Surfactant 0.5% (w/v) Carboxymethylcellulose (CMC), 0.5% (v/v) Tween-80 in Saline10Commonly used for IP injections to ensure sustained release.[7][8]
Co-solvent Solution 5% DMSO, 95% Saline2.5A simple vehicle for solubilizing compounds for IP administration.[9]
Oil-based Solution Sesame oil or Corn oil20Can be used for lipophilic compounds to achieve slow absorption from the peritoneal cavity.

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Suspension for Oral Gavage (10 mg/mL)

This protocol describes the preparation of a 10 mL suspension of this compound, suitable for oral administration in rodents.

Materials:

  • This compound powder (100 mg)

  • Methylcellulose (50 mg)

  • Sterile water (10 mL)

  • Sterile conical tube (15 mL)

  • Mortar and pestle (optional, for particle size reduction)

  • Vortex mixer or homogenizer

  • Pipettes and sterile tips

Procedure:

  • Weigh 100 mg of this compound. If the particle size is large, gently triturate in a mortar and pestle to a fine powder.[3]

  • Prepare a 0.5% (w/v) methylcellulose solution by dissolving 50 mg of methylcellulose in 10 mL of sterile water. This may require heating and/or vigorous mixing. Allow the solution to cool to room temperature.

  • Transfer the this compound powder to a 15 mL sterile conical tube.

  • Add a small volume of the 0.5% methylcellulose solution to the powder to form a paste. This helps to ensure the powder is adequately wetted.

  • Gradually add the remaining methylcellulose solution to the tube while continuously vortexing or homogenizing.

  • Continue mixing for 5-10 minutes to ensure a uniform suspension.

  • Visually inspect the suspension for any large aggregates.

  • Store the suspension at 2-8°C and protect from light. Shake well before each use.

Protocol 2: Preparation of this compound Co-solvent Solution for Intravenous Injection (2 mg/mL)

This protocol details the preparation of a 5 mL sterile solution of this compound suitable for IV injection. Aseptic technique is critical.

Materials:

  • This compound powder (10 mg)

  • Solutol HS-15 (0.5 g)

  • Sterile saline (0.9% NaCl) (4.5 mL)

  • Sterile conical tube (15 mL)

  • Sterile syringe filter (0.22 µm)

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Weigh 10 mg of this compound and place it in a 15 mL sterile conical tube.

  • Weigh 0.5 g of Solutol HS-15 and add it to the tube.

  • Add 4.5 mL of sterile saline to the tube.

  • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a sterile vial. This step is mandatory for IV formulations to ensure sterility.[2]

  • Store the final sterile solution at 2-8°C, protected from light. Use within 24 hours of preparation.

Protocol 3: Administration of this compound via Oral Gavage in Mice

This protocol provides a step-by-step guide for the safe and effective oral administration of a this compound formulation to mice.

Materials:

  • Prepared this compound formulation

  • 1 mL syringe

  • 18-20 gauge, 1.5-inch stainless steel feeding needle with a rounded tip

  • Animal scale

Procedure:

  • Animal Preparation and Dosing Calculation:

    • Weigh the mouse to accurately calculate the required dose volume.

    • The typical maximum volume for oral gavage in mice is 10 mL/kg.[5]

  • Restraint:

    • Gently but firmly restrain the mouse using an appropriate technique to expose the head and neck.[10]

  • Needle Insertion:

    • Measure the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • With the mouse's head tilted slightly upwards, gently insert the feeding needle into the esophagus. The needle should pass easily without resistance.

  • Compound Administration:

    • Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.[6]

  • Post-Administration Monitoring:

    • Carefully remove the needle and return the mouse to its cage.

    • Monitor the animal for at least 15-30 minutes for any signs of distress, such as difficulty breathing or aspiration.[5]

Mandatory Visualizations

Diagram 1: PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[11][12] this compound is hypothesized to modulate this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation PanclicinD This compound PanclicinD->Akt inhibits Efficacy_Study_Workflow start Start: Disease Model Establishment randomization Animal Randomization (n=8-10/group) start->randomization grouping Group Allocation: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control randomization->grouping dosing Daily Dosing (PO, IV, or IP) for 21 days grouping->dosing monitoring Monitor Tumor Volume & Body Weight (2x/week) dosing->monitoring endpoint Study Endpoint: Tumor Volume > 1500 mm³ or Day 21 monitoring->endpoint collection Euthanasia & Sample Collection (Tumor, Blood, Tissues) endpoint->collection analysis Data Analysis: - Tumor Growth Inhibition - Pharmacodynamic Markers - Histopathology collection->analysis end End: Report Findings analysis->end Formulation_Selection_Tree start Start: Define Study Requirements route Route of Administration? start->route oral Oral (PO) route->oral PO iv Intravenous (IV) route->iv IV ip Intraperitoneal (IP) route->ip IP dose_oral High Dose Required? oral->dose_oral sterile_iv Requires Sterile Filtered Solution iv->sterile_iv release_ip Desired Release Profile? ip->release_ip suspension Use Aqueous Suspension dose_oral->suspension Yes solution_oral Use Co-solvent or Oil Solution dose_oral->solution_oral No solution_iv Use Co-solvent or Cyclodextrin Solution sterile_iv->solution_iv sustained_ip Sustained release_ip->sustained_ip Sustained rapid_ip Rapid release_ip->rapid_ip Rapid suspension_ip Use Aqueous Suspension sustained_ip->suspension_ip solution_ip Use Co-solvent Solution rapid_ip->solution_ip

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Panclicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panclicin D is a potent, naturally occurring inhibitor of pancreatic lipase (B570770), isolated from Streptomyces sp. NR 0619.[1] As a member of the panclicin family, which includes glycine-type and alanine-type analogues, this compound demonstrates significant potential for the development of anti-obesity therapeutics.[1] The structural elucidation and bioactivity assessment of this compound rely heavily on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the application of these techniques in the analysis of this compound, including detailed experimental protocols and data interpretation guidelines.

Introduction to this compound

This compound is a member of the panclicin family of natural products, which are known for their inhibitory activity against pancreatic lipase.[1] The panclicins are structurally related to other β-lactone esterase inhibitors.[2] this compound, specifically, is a glycine-type panclicin and has been shown to be a potent and irreversible inhibitor of porcine pancreatic lipase with an IC50 value of 0.66 µM.[1] The core structure of panclicins features a β-lactone ring with two alkyl chains, one of which is substituted with an N-formylglycyloxy moiety in the case of this compound.[2]

The development of this compound and its analogues as potential therapeutic agents requires robust analytical methodologies for structural confirmation, purity assessment, and quantitative analysis. NMR and MS are indispensable tools in this regard, providing detailed insights into the molecular structure and composition of these complex natural products.

Data Presentation

While the specific raw NMR and mass spectrometry data for this compound are not publicly available in the referenced literature, this section provides a template for how such data should be structured for clear presentation and comparison.

NMR Spectroscopic Data

The structural elucidation of this compound was originally achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables illustrate the expected format for presenting ¹H and ¹³C NMR data.

Table 1: ¹H NMR Data for this compound (Placeholder)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
............
............

Table 2: ¹³C NMR Data for this compound (Placeholder)

PositionChemical Shift (δ) ppm
......
......
Mass Spectrometry Data

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of the panclicins.[2] Modern high-resolution mass spectrometry (HRMS) techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers would be employed today for more accurate mass determination and fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for this compound (Placeholder)

IonCalculated m/zObserved m/z
[M+H]⁺......
[M+Na]⁺......
.........

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound and similar natural products. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

Objective: To acquire high-quality 1D and 2D NMR spectra for the structural elucidation and verification of this compound.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Calibrate the 90° pulse width for the ¹H channel.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 s

      • Relaxation delay: 1-5 s

      • Number of scans: 16-64

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Spectral width: 200-250 ppm

      • Acquisition time: 1-2 s

      • Relaxation delay: 2-5 s

      • Number of scans: 1024 or more, depending on sample concentration.

  • 2D NMR Acquisition:

    • Acquire the following 2D NMR spectra for complete structural assignment:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase and baseline correct all spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

    • Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D NMR data.

Mass Spectrometry Protocol (LC-HRMS)

Objective: To determine the accurate mass of this compound and to study its fragmentation pattern for structural confirmation.

Materials:

  • Purified this compound sample

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • LC-MS grade formic acid or ammonium (B1175870) acetate

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., ESI-TOF, ESI-Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC Separation:

    • Equilibrate the C18 analytical column with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

    • Inject 1-5 µL of the sample solution.

    • Run a gradient elution to separate the analyte from any impurities. A typical gradient might be from 5% to 95% acetonitrile over 15-30 minutes.

  • Mass Spectrometry Analysis:

    • Ionize the eluting analyte using an ESI source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

    • Set the instrument to acquire high-resolution data.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to this compound. This can be done using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) from the full scan spectrum.

    • Calculate the elemental composition based on the accurate mass.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

    • Propose a fragmentation pathway consistent with the structure of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis panclicin_d Purified this compound nmr_sample Dissolve in Deuterated Solvent panclicin_d->nmr_sample ms_sample Dilute for LC-MS panclicin_d->ms_sample nmr_acq 1D & 2D NMR Acquisition nmr_sample->nmr_acq nmr_data NMR Data Processing & Structure Elucidation nmr_acq->nmr_data lc_separation LC Separation ms_sample->lc_separation ms_acq HRMS & MS/MS Acquisition lc_separation->ms_acq ms_data MS Data Analysis (Accurate Mass & Fragmentation) ms_acq->ms_data

Caption: Workflow for NMR and MS analysis of this compound.

Mechanism of Pancreatic Lipase Inhibition

Panclicins, much like the well-known anti-obesity drug Orlistat, are understood to act as irreversible inhibitors of pancreatic lipase. They are believed to form a covalent bond with the catalytic serine residue within the active site of the enzyme, thereby inactivating it.

inhibition_mechanism pancreatic_lipase Pancreatic Lipase (Active Enzyme) enzyme_inhibitor_complex Enzyme-Inhibitor Complex (Non-covalent) pancreatic_lipase->enzyme_inhibitor_complex Binding panclicin_d This compound panclicin_d->enzyme_inhibitor_complex covalent_adduct Covalent Adduct (Inactive Enzyme) enzyme_inhibitor_complex->covalent_adduct Covalent Bond Formation (Serine Residue Attack)

Caption: Proposed mechanism of pancreatic lipase inhibition by this compound.

Conclusion

NMR spectroscopy and mass spectrometry are cornerstone analytical techniques for the characterization of complex natural products like this compound. The protocols and data presentation guidelines outlined in this document provide a framework for researchers engaged in the discovery and development of novel pancreatic lipase inhibitors. While specific spectral data for this compound remains proprietary, the methodologies described herein are broadly applicable and essential for advancing our understanding of this promising class of therapeutic agents.

References

Application Notes and Protocols for Chiral HPLC Analysis of Panclicin D Hydrolysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Panclicins are a group of potent pancreatic lipase (B570770) inhibitors isolated from Streptomyces sp.[1] Panclicin D, a glycine-type analogue, possesses a complex structure featuring a β-lactone ring, which is crucial for its biological activity. The determination of the absolute stereochemistry of chiral centers within the this compound molecule is essential for understanding its structure-activity relationship and for quality control in drug development. One established method for this is the chiral High-Performance Liquid Chromatography (HPLC) analysis of its hydrolysates.[1] Upon hydrolysis, this compound yields achiral glycine (B1666218) and a chiral core structure derived from the β-lactone moiety. This application note provides a detailed protocol for the hydrolysis of this compound and the subsequent chiral HPLC analysis of the resulting chiral core.

Principle

The protocol involves two main stages:

  • Hydrolysis of this compound: The ester and β-lactone bonds of this compound are hydrolyzed under controlled conditions to liberate the constituent molecules, including the chiral core.

  • Chiral HPLC Analysis: The hydrolysate containing the chiral core is analyzed using a chiral stationary phase (CSP) in an HPLC system. The CSP interacts differently with the enantiomers of the chiral core, leading to their separation and allowing for their quantification.

Experimental Protocols

Hydrolysis of this compound

This protocol describes the basic hydrolysis of this compound to cleave the ester and β-lactone functionalities.

Materials:

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

  • pH meter or pH strips

  • Sample vials

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a sample vial.

  • Hydrolysis Reaction: Add 500 µL of 1 M NaOH solution to the this compound solution. Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Place the vial in a heating block or water bath set at 60°C for 2 hours to ensure complete hydrolysis.

  • Neutralization: After incubation, cool the sample to room temperature. Neutralize the reaction mixture by adding 1 M HCl solution dropwise while monitoring the pH. Adjust the pH to approximately 7.0.

  • Sample Dilution: Dilute the neutralized hydrolysate with the initial mobile phase for HPLC analysis (e.g., a 1:1 mixture of mobile phase A and mobile phase B) to a final concentration suitable for injection (e.g., 100 µg/mL).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter. The sample is now ready for chiral HPLC analysis.

Chiral HPLC Analysis of this compound Hydrolysate

This protocol outlines a method for the enantioselective separation of the chiral core of hydrolyzed this compound. The selection of a polysaccharide-based chiral stationary phase is common for the separation of a wide range of chiral compounds, including lactones and hydroxy acids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak® IC or similar, is recommended due to its broad selectivity for chiral compounds.

  • Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., 2-Propanol or Ethanol) is typically used for normal-phase chiral separations. For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.

    • Mobile Phase A: n-Hexane with 0.1% TFA

    • Mobile Phase B: 2-Propanol with 0.1% TFA

  • Detector: UV detector set at a wavelength where the chiral core analyte has sufficient absorbance (e.g., 210-230 nm).

Data Presentation

The following tables summarize the expected quantitative data from the chiral HPLC analysis. The values are representative and may vary depending on the specific instrumentation and exact experimental conditions.

Table 1: HPLC Method Parameters

ParameterValue
Column Chiralpak® IC (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: 90% Mobile Phase A / 10% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 2: Expected Chromatographic Results for Chiral Core Enantiomers

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 115.2(Varies with concentration)> 2.0
Enantiomer 218.5(Varies with concentration)> 2.0

Visualizations

Workflow for Chiral HPLC Analysis of this compound Hydrolysates

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis panclicin_d This compound Standard dissolve Dissolve in Methanol panclicin_d->dissolve hydrolyze Hydrolyze with NaOH (60°C, 2h) dissolve->hydrolyze neutralize Neutralize with HCl hydrolyze->neutralize dilute Dilute with Mobile Phase neutralize->dilute filter Filter (0.22 µm) dilute->filter injection Inject Sample filter->injection hplc_system HPLC System with Chiral Column separation Enantiomeric Separation injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis (Retention Time, Peak Area, Resolution) detection->data_analysis

Caption: Workflow from this compound sample preparation to chiral HPLC data analysis.

Logical Relationship of this compound Hydrolysis

G panclicin_d This compound hydrolysis Hydrolysis (NaOH, H₂O, Δ) panclicin_d->hydrolysis glycine Glycine (Achiral) hydrolysis->glycine chiral_core Chiral Core (Enantiomers) hydrolysis->chiral_core

Caption: Hydrolysis of this compound yields achiral glycine and a chiral core.

References

Troubleshooting & Optimization

Panclicin D stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Panclicin D for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of pancreatic lipase (B570770).[1][2] It belongs to the class of beta-lactone-containing microbial metabolites, structurally similar to tetrahydrolipstatin (THL) and its derivative, Orlistat (B1677487).[1][3] The primary mechanism of action involves the irreversible inhibition of pancreatic lipase. The strained beta-lactone ring of this compound is susceptible to nucleophilic attack by the serine residue in the active site of the lipase. This forms a stable, covalent acyl-enzyme complex, rendering the enzyme inactive. The inactivation of pancreatic lipase prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids, thereby reducing fat absorption.

Q2: What are the general recommendations for storing this compound?

While specific stability data for this compound is limited, general best practices for storing bioactive microbial metabolites, particularly those with sensitive functional groups like beta-lactones, should be followed.

Storage FormatRecommended ConditionsRationale
Solid (Lyophilized Powder) Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.Minimizes degradation from hydrolysis and photolysis. Low temperatures slow down chemical degradation processes.
In Solution (e.g., DMSO) Prepare fresh solutions for immediate use. For short-term storage (hours to a few days), store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.The beta-lactone ring is susceptible to hydrolysis, especially in the presence of nucleophiles or at non-neutral pH.

Q3: In which solvents can I dissolve this compound?

Apolar organic solvents are generally preferred for dissolving beta-lactone-containing compounds to minimize hydrolysis. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of similar inhibitors. It is crucial to use anhydrous solvents to reduce the risk of hydrolysis of the beta-lactone ring.

Q4: What is the expected stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent. The beta-lactone ring is prone to hydrolysis, a reaction that is typically accelerated under alkaline conditions.[4] Acidic conditions may also lead to degradation over time. It is strongly recommended to prepare aqueous dilutions from a stock solution in an organic solvent immediately before an experiment. If temporary storage in an aqueous buffer is necessary, a slightly acidic to neutral pH (around 6.0-7.0) and low temperatures (2-8°C) are advisable to slow down hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of inhibitory activity in experiments. Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment from a lyophilized powder or a recently prepared stock solution stored at -80°C. Avoid prolonged storage in aqueous buffers.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Inconsistent experimental results. Incomplete dissolution of this compound.Ensure complete dissolution of the solid compound in the organic solvent before preparing further dilutions. Gentle warming or sonication may aid dissolution, but monitor for potential degradation.
Use of non-anhydrous solvents.Use high-purity, anhydrous solvents to prepare stock solutions to prevent premature hydrolysis of the beta-lactone ring.
Precipitation of this compound in aqueous media. Low solubility in aqueous buffers.Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is sufficient to maintain the solubility of this compound but does not interfere with the experimental assay.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for determining the stability of this compound under various conditions.

1. Materials:

  • This compound (lyophilized powder)
  • Anhydrous DMSO
  • Aqueous buffers of different pH values (e.g., pH 5.0, 7.0, 9.0)
  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
  • C18 HPLC column
  • Acetonitrile (B52724) (ACN) and water (HPLC grade)
  • Formic acid or other appropriate mobile phase modifier

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

3. Incubation Conditions:

  • Dilute the this compound stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).
  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

4. HPLC Analysis:

  • Immediately analyze the withdrawn aliquots by HPLC to quantify the remaining amount of intact this compound.
  • A typical HPLC method for a related compound, Orlistat, uses a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier.[5] A similar method can be optimized for this compound.
  • The degradation of this compound can be monitored by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition (pH and temperature).
  • Determine the half-life (t½) of this compound under each condition.

Visualizations

PanclicinD_Mechanism cluster_lipase Pancreatic Lipase ActiveSite Active Site (with Serine) AcylEnzyme Inactive Acyl-Enzyme Complex (Covalent Bond) ActiveSite->AcylEnzyme Covalent Modification PanclicinD This compound (with β-lactone ring) PanclicinD->ActiveSite Nucleophilic Attack

Caption: Mechanism of irreversible inhibition of pancreatic lipase by this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Conditions Dilute into Buffers (Varying pH and Temperature) Stock->Conditions Timepoints Incubate and Collect Samples at Different Time Points Conditions->Timepoints HPLC Quantify Remaining this compound using HPLC Timepoints->HPLC Data Analyze Data and Determine Half-life HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Improving Panclicin D Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Panclicin D in biological assays.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Possible Cause: The low aqueous solubility of this compound is causing it to fall out of solution when the concentration of the organic solvent is reduced.

Solutions:

  • Increase Co-solvent Concentration: Gradually increase the percentage of the co-solvent (e.g., DMSO) in the final assay medium. Be mindful that high concentrations of organic solvents can be toxic to cells.[1] It is recommended to keep the final DMSO concentration below 1% (v/v) in cell-based assays.[1]

  • Use a Different Co-solvent: If DMSO is not effective or causes toxicity, consider other water-miscible organic solvents.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[2] The chemical structure of this compound, a β-lactone, suggests it may be susceptible to hydrolysis at extreme pH values. Therefore, modest pH adjustments should be tested cautiously.

  • Incorporate Solubilizing Excipients:

    • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, forming water-soluble inclusion complexes.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[3]

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can be used to form micelles that solubilize hydrophobic drugs.[4][5]

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility of this compound may lead to variable concentrations of the active compound in the assay, resulting in inconsistent data.

Solutions:

  • Prepare Fresh Stock Solutions: Prepare stock solutions of this compound fresh for each experiment to avoid degradation and precipitation over time.

  • Sonication: Briefly sonicate the stock solution or the final diluted solution to help dissolve any small particles.

  • Vortexing: Ensure thorough mixing by vortexing the solution before use.

  • Solubility Assessment: Perform a preliminary experiment to determine the approximate solubility of this compound in your specific assay buffer and under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel and potent pancreatic lipase (B570770) inhibitor isolated from Streptomyces sp.[6] It is an analogue of tetrahydrolipstatin and contains a β-lactone structure.[6][7] Like many lipophilic compounds, this compound is expected to have poor water solubility, which can pose a significant challenge for its use in aqueous-based biological assays.[8]

Q2: What is the recommended starting solvent for this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial solvent for dissolving poorly soluble compounds for in vitro testing and is a good starting point for this compound.[1] Prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted into the aqueous assay buffer.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is an irreversible inhibitor of pancreatic lipase.[6] This enzyme is crucial for the digestion of dietary triglycerides. By inhibiting pancreatic lipase, this compound reduces the breakdown and subsequent absorption of dietary fats, a mechanism targeted for anti-obesity therapies.[9]

Q4: Are there any alternatives to using organic co-solvents?

A4: Yes, several alternatives can be explored if organic co-solvents are not suitable for your assay:

  • Lipid-Based Formulations: These formulations can enhance the solubility of hydrophobic compounds by incorporating them into lipidic carriers.[2][10]

  • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, encapsulating the hydrophobic drug in their core.[11]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and improve its dissolution rate.[12][13][14]

Quantitative Data

Table 1: Inhibitory Activity of Panclicins against Porcine Pancreatic Lipase

CompoundIC50 (µM)
Panclicin A2.9
Panclicin B2.6
Panclicin C0.62
This compound 0.66
Panclicin E0.89

Data sourced from Mutoh et al., 1994.[6]

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1%< 1%Widely used, but can be toxic to cells at higher concentrations.[1]
Ethanol0.5%< 1%Can cause protein precipitation at higher concentrations.[1]
Methanol0.5%< 1%Can be toxic; use with caution in cell-based assays.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but be cautious of potential degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and perform serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO is compatible with your assay.

Protocol 2: Solubilization of this compound using Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 10-40% w/v).

  • Complexation: Add the this compound powder directly to the HP-β-CD solution.

  • Incubation: Incubate the mixture at room temperature with constant agitation (e.g., on a shaker or rotator) for 1-24 hours to allow for the formation of the inclusion complex.

  • Filtration: To remove any undissolved compound, centrifuge the solution and filter it through a 0.22 µm syringe filter.

  • Concentration Determination: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC).

Visualizations

PanclicinD_MoA Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Substrate Fat_Absorption Fat Absorption Pancreatic_Lipase->Fat_Absorption Promotes Panclicin_D This compound Panclicin_D->Pancreatic_Lipase Inhibits

Caption: Mechanism of action of this compound.

Solubility_Workflow Start Start: Insoluble this compound Co_solvent Attempt Solubilization with Co-solvent (e.g., DMSO) Start->Co_solvent Precipitation Precipitation upon dilution? Co_solvent->Precipitation Success Success: Proceed with Assay Precipitation->Success No Troubleshoot Troubleshoot Precipitation->Troubleshoot Yes Increase_Co_solvent Increase Co-solvent % Troubleshoot->Increase_Co_solvent Use_Excipient Use Solubilizing Excipient (e.g., Cyclodextrin) Troubleshoot->Use_Excipient pH_Adjustment Adjust pH Troubleshoot->pH_Adjustment Increase_Co_solvent->Co_solvent Use_Excipient->Co_solvent pH_Adjustment->Co_solvent

Caption: Troubleshooting workflow for this compound solubility.

References

Panclicin D Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Panclicin D, this technical support center provides a comprehensive guide to troubleshooting common issues encountered during the key reaction steps. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in the chemical synthesis of this compound?

A1: The convergent synthesis of this compound involves four principal stages: C-allylation, a Crimmins-type asymmetric aldol (B89426) reaction, an intramolecular SN2 displacement to form the characteristic β-lactone ring, and a final Mitsunobu esterification to introduce the N-formylglycine side chain.[1]

Q2: Where can I find a detailed experimental protocol for the synthesis?

A2: While the initial publication outlines the synthetic scheme, detailed step-by-step protocols are often found in supplementary materials or subsequent publications. This guide provides a consolidated and detailed protocol for the key transformations based on established methodologies.

Q3: What are the most common challenges faced during the synthesis of this compound?

A3: Common hurdles include achieving high diastereoselectivity in the Crimmins aldol reaction, optimizing the intramolecular lactonization to avoid side reactions, and ensuring complete conversion and purification in the final Mitsunobu esterification, particularly with the sterically hindered secondary alcohol intermediate.

Troubleshooting Guides

Crimmins-Type Asymmetric Aldol Reaction

This step is crucial for setting the stereochemistry of the molecule. Low diastereoselectivity or poor yields are common issues.

Problem: Low Diastereoselectivity (undesired syn- or anti-aldol adducts)

  • Possible Cause: Incorrect stoichiometry of reagents, particularly the Lewis acid (TiCl₄) and the chiral ligand ((-)-sparteine), can lead to the formation of undesired diastereomers. The reaction is highly sensitive to the nature of the titanium enolate formed.

  • Solution:

    • Carefully control the stoichiometry of TiCl₄ and (-)-sparteine (B7772259). A slight excess of the amine base is often employed to ensure the formation of the desired chelated or non-chelated transition state.

    • Ensure slow addition of the aldehyde to the pre-formed titanium enolate at low temperatures (typically -78 °C) to maximize kinetic control.

    • Verify the purity of the chiral auxiliary and the aldehyde, as impurities can interfere with the stereochemical control.

Problem: Low Yield of the Aldol Adduct

  • Possible Cause: Incomplete enolate formation, decomposition of the enolate or the aldehyde, or difficult purification can all contribute to low yields.

  • Solution:

    • Ensure all reagents and solvents are strictly anhydrous, as water will quench the enolate.

    • Use freshly distilled solvents and high-purity reagents.

    • Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Employ careful purification techniques, such as flash column chromatography with an appropriate solvent system, to isolate the desired product from the chiral auxiliary and other byproducts.

Intramolecular SN2 Lactonization

The formation of the β-lactone ring is a critical ring-closing step. Incomplete cyclization and the formation of side products are potential challenges.

Problem: Low Yield of β-Lactone

  • Possible Cause: The intramolecular SN2 reaction can be slow, and competing intermolecular reactions or elimination side reactions can occur. The β-hydroxy acid precursor may also be prone to decomposition.

  • Solution:

    • Ensure the use of a suitable activating agent for the hydroxyl group (e.g., mesyl chloride or tosyl chloride) to create a good leaving group.

    • Employ a non-nucleophilic base (e.g., proton sponge or a hindered amine) to facilitate the cyclization without competing intermolecular reactions.

    • Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

    • Carefully control the reaction temperature to prevent decomposition of the starting material and product.

Problem: Formation of Elimination Byproducts (α,β-unsaturated carboxylic acid)

  • Possible Cause: If the base used is too strong or sterically unhindered, it can promote E2 elimination instead of the desired SN2 cyclization.

  • Solution:

    • Use a sterically hindered, non-nucleophilic base.

    • Optimize the reaction temperature; lower temperatures generally favor the SN2 pathway.

Mitsunobu Esterification

The final esterification step attaches the N-formylglycine side chain. Incomplete reaction, epimerization, and difficult purification of the final product are common concerns.

Problem: Low Yield of this compound

  • Possible Cause: The secondary alcohol intermediate in the this compound precursor is sterically hindered, which can make the Mitsunobu reaction sluggish.[2] Additionally, the acidity of the N-formylglycine nucleophile is crucial for the reaction to proceed efficiently.[3][4]

  • Solution:

    • Use a slight excess of the Mitsunobu reagents (triphenylphosphine and DIAD or DEAD) to drive the reaction to completion.

    • Ensure the N-formylglycine is of high purity and sufficiently acidic. If necessary, it can be freshly prepared.

    • Consider using modified Mitsunobu reagents or additives that can accelerate the reaction with hindered alcohols.[5]

    • The order of addition of reagents can be critical. Typically, the alcohol, phosphine, and nucleophile are mixed before the slow addition of the azodicarboxylate at low temperature.[6]

Problem: Difficulty in Purifying the Final Product

  • Possible Cause: The byproducts of the Mitsunobu reaction, triphenylphosphine (B44618) oxide (TPPO) and the reduced azodicarboxylate, can be challenging to separate from the desired product.

  • Solution:

    • Several methods can be employed to remove TPPO, including crystallization, chromatography on silica (B1680970) gel, or using polymer-supported triphenylphosphine.

    • Washing the organic extract with specific aqueous solutions can help remove the hydrazine (B178648) byproduct.

Data Presentation

Reaction StepKey ReagentsTypical Yield (%)Key Parameters to Monitor
Crimmins Aldol TiCl₄, (-)-sparteine, chiral auxiliary75-85Temperature, stoichiometry, diastereomeric ratio
Lactonization MsCl, Proton Sponge60-70Reaction time, temperature, byproduct formation
Mitsunobu Esterification PPh₃, DIAD, N-formylglycine50-60Reagent purity, reaction time, removal of byproducts

Experimental Protocols

Detailed Protocol for Crimmins-Type Asymmetric Aldol Reaction
  • Materials: Chiral N-acyloxazolidinethione, Dichloromethane (anhydrous), Titanium (IV) chloride (TiCl₄), (-)-Sparteine, Aldehyde (e.g., Octanal).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the chiral N-acyloxazolidinethione (1.0 equiv) and anhydrous dichloromethane.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add TiCl₄ (1.1 equiv) dropwise via syringe. Stir the resulting dark red solution for 5 minutes.

    • Add (-)-sparteine (1.2 equiv) dropwise. The solution should turn a yellow-orange color. Stir for 30 minutes at -78 °C.

    • Add the aldehyde (1.5 equiv) dropwise.

    • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

PanclicinD_Synthesis_Workflow cluster_start Starting Materials cluster_reactions Key Reaction Steps cluster_end Final Product start_allylation Octanal Derivative allylation C-Allylation start_allylation->allylation start_aldol Chiral Auxiliary aldol Crimmins Aldol Reaction start_aldol->aldol allylation->aldol lactonization Intramolecular SN2 Lactonization aldol->lactonization mitsunobu Mitsunobu Esterification lactonization->mitsunobu panclicin_d This compound mitsunobu->panclicin_d Troubleshooting_Logic cluster_aldol Crimmins Aldol Reaction Issue cluster_mitsunobu Mitsunobu Reaction Issue low_de Low Diastereoselectivity check_reagents Check Reagent Stoichiometry & Purity low_de->check_reagents control_temp Control Temperature (-78 °C) low_de->control_temp low_yield Low Yield excess_reagents Use Excess Mitsunobu Reagents low_yield->excess_reagents nucleophile_purity Ensure High Purity of N-formylglycine low_yield->nucleophile_purity start Problem Encountered start->low_de Aldol Step start->low_yield Mitsunobu Step

References

Technical Support Center: Optimizing Panclicin D Yield from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the production of Panclicin D from Streptomyces fermentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow for enhanced yield.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture shows good growth, but the yield of this compound is consistently low or negligible. What are the initial troubleshooting steps?

A1: When biomass production is robust but secondary metabolite synthesis is lacking, the issue often lies in the fermentation conditions or media composition. Here are the primary factors to investigate:

  • Nutrient Limitation or Repression: this compound is a secondary metabolite, and its production is often triggered by specific nutritional cues. High concentrations of readily metabolizable carbon sources like glucose can sometimes repress secondary metabolite biosynthesis.

  • Suboptimal pH: The optimal pH for Streptomyces growth may not be the same as for this compound production. The pH of the fermentation broth can significantly influence enzymatic reactions in the biosynthetic pathway.

  • Inadequate Dissolved Oxygen (DO): Oxygen is critical for the growth of aerobic Streptomyces and for the activity of oxygenase enzymes that may be involved in the this compound biosynthetic pathway.

  • Precursor Unavailability: The biosynthesis of this compound, a beta-lactone analog of lipstatin (B1674855), likely requires specific precursors such as fatty acids (e.g., from soy oil) and amino acids (e.g., L-leucine or glycine).

Q2: What are the recommended starting fermentation parameters for this compound production?

A2: While optimal conditions should be determined empirically for your specific Streptomyces strain and bioreactor setup, the following parameters, based on the production of the closely related compound lipstatin, provide a good starting point:

ParameterRecommended Range/Value
Temperature28-30°C
pH6.8 - 7.2
Agitation200 - 400 rpm (in shake flasks)
Aeration1 - 1.25 vvm (in bioreactors)
Incubation Time144 - 230 hours

Q3: Are there specific media components known to enhance the production of this compound or related compounds?

A3: Yes, for lipstatin, which is structurally similar to this compound, specific media compositions have been shown to significantly boost yield. These often include complex nitrogen and carbon sources, as well as precursors.

Media ComponentRecommended ConcentrationRole
Soy Flour30 - 48 g/LComplex Nitrogen and Carbon Source
Glycerol (B35011)10 - 50 g/LCarbon Source
Soy Oil15 - 80 g/LPrecursor (Fatty Acids)
Soy Lecithin12 - 25 g/LEmulsifier and Precursor
Yeast Extract1 - 5 g/LNitrogen Source and Growth Factors
L-Leucine/GlycineUp to 1.5%Precursor (Amino Acid)
Calcium Carbonate (CaCO₃)2 - 6 g/LpH Buffering

Troubleshooting Guide: Low this compound Yield

This guide provides a structured approach to identifying and resolving common issues leading to suboptimal this compound production.

Problem 1: Poor or No Growth of Streptomyces
Possible Cause Recommended Solution
Inoculum Quality Ensure a fresh and standardized inoculum. Use a consistent spore concentration or a defined vegetative mycelium stage for inoculation.
Suboptimal Media Verify the composition of your growth medium. Start with a standard rich medium for Streptomyces (e.g., YMG agar) for initial culture propagation.
Incorrect Physical Parameters Optimize temperature (28-30°C) and pH (around 7.0) for the growth phase. Ensure adequate aeration.
Contamination Check for bacterial or fungal contamination by microscopy and plating on selective media.
Problem 2: Good Biomass, Low this compound Titer
Possible Cause Recommended Solution
Carbon Catabolite Repression Replace or supplement glucose with a more slowly metabolized carbon source like glycerol or starch.
Inappropriate C:N Ratio Experiment with different ratios of carbon to nitrogen sources. A lower C:N ratio can sometimes favor secondary metabolite production.
Unfavorable pH Shift Monitor and control the pH of the fermentation broth throughout the process. Implement a pH control strategy using buffers or automated acid/base addition to maintain a range of 6.8-7.2.
Insufficient Dissolved Oxygen Increase agitation and/or aeration rates, especially during the exponential growth and early stationary phases. Monitor DO levels with an online probe if possible.
Lack of Precursors Supplement the fermentation medium with precursors like soy oil (as a source of fatty acids) and L-leucine or glycine. A fed-batch strategy for precursor addition can be beneficial.[1][2]
Problem 3: Inconsistent this compound Yields Between Batches
Possible Cause Recommended Solution
Inoculum Variability Standardize your inoculum preparation protocol, including the age and concentration of spores or mycelium.
Media Preparation Inconsistencies Ensure accurate weighing and consistent quality of all media components. Prepare media in batches to minimize variability.
Fluctuations in Fermentation Parameters Calibrate and monitor all probes (pH, DO, temperature) regularly. Ensure consistent agitation and aeration rates across all fermentations.

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Grow the Streptomyces sp. NR 0619 strain on a suitable agar (B569324) medium (e.g., Yeast Malt Glucose Agar) at 28°C for 7-10 days to achieve good sporulation.

  • Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.

  • Homogenize the spore suspension by vortexing with sterile glass beads.

  • Determine the spore concentration using a hemocytometer.

  • Use a standardized spore suspension (e.g., 10^6 - 10^8 spores/mL) to inoculate the seed culture.

Protocol 2: Two-Stage Fermentation for this compound Production

Seed Culture:

  • Prepare the seed medium (e.g., 10 g/L soy flour, 10 g/L glycerol, 5 g/L yeast extract, pH 6.8).[1]

  • Inoculate the seed medium with the standardized spore suspension.

  • Incubate at 28°C with agitation (220 rpm) for 48-72 hours.

Production Culture:

  • Prepare the production medium (e.g., 35 g/L soy flour, 22.5 g/L glycerol, 25 g/L soy oil, 15 g/L soy lecithin, pH 6.8).[1]

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate at 28°C with agitation (220 rpm) for 144-230 hours.

  • Monitor pH and adjust as necessary.

  • Optionally, implement a fed-batch strategy by adding a concentrated solution of precursors (e.g., soy oil and L-leucine) at specific time points (e.g., 48 and 96 hours).

Protocol 3: Extraction and Quantification of this compound
  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract both the mycelium and the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of acetone (B3395972) and hexane).

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).

  • Filter the extract through a 0.22 µm syringe filter.

  • Analyze and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Visualizations

PanclicinD_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_secondary_metabolism This compound Biosynthesis Fatty_Acids Fatty Acids (e.g., from Soy Oil) PKS Polyketide Synthase (PKS) Fatty_Acids->PKS Amino_Acids Amino Acids (e.g., L-Leucine/Glycine) NRPS Non-Ribosomal Peptide Synthase (NRPS) Amino_Acids->NRPS Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) PKS->Tailoring_Enzymes Polyketide Chain NRPS->Tailoring_Enzymes Amino Acid Moiety Panclicin_D This compound Tailoring_Enzymes->Panclicin_D Final Assembly & β-Lactone Formation

Caption: Hypothetical biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Growth Is Biomass Growth Normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Inoculum Quality - Media Composition - Physical Parameters Check_Growth->Troubleshoot_Growth No Check_Conditions Analyze Fermentation Parameters: - pH Profile - Dissolved Oxygen - Nutrient Consumption Check_Growth->Check_Conditions Yes Troubleshoot_Growth->Start Optimize_Media Optimize Media Composition: - C:N Ratio - Precursor Supplementation - Carbon Source Check_Conditions->Optimize_Media Optimize_Parameters Optimize Physical Parameters: - pH Control Strategy - Aeration/Agitation Profile Check_Conditions->Optimize_Parameters End Improved this compound Yield Optimize_Media->End Optimize_Parameters->End

Caption: Troubleshooting workflow for low this compound yield.

References

overcoming Panclicin D off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Panclicin D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their experiments with this compound, with a particular focus on addressing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and irreversible inhibitor of pancreatic lipase (B570770).[1] It belongs to the beta-lactone class of compounds, structurally similar to tetrahydrolipstatin (THL) and Orlistat.[2][3] Its primary mechanism involves forming a covalent bond with the serine residue in the active site of pancreatic lipase, thereby inactivating the enzyme and preventing the hydrolysis of dietary triglycerides.[4][5][6]

Q2: What are the known IC50 values for this compound and its analogs?

The inhibitory potency of Panclicins varies depending on the specific analog. The IC50 values for porcine pancreatic lipase are summarized in the table below.

CompoundIC50 (µM)
Panclicin A2.9
Panclicin B2.6
Panclicin C0.62
This compound 0.66
Panclicin E0.89

Data sourced from Mutoh et al., 1994.[1]

Q3: What are the potential off-target effects of this compound?

While direct off-target profiling of this compound is not extensively published, its structural similarity to other beta-lactone-containing lipase inhibitors like Orlistat and Lalistat suggests potential for off-target activity.[2][3] Beta-lactones are known to target other serine hydrolases.[7][8] For instance, the lipase inhibitors Lalistat-1 and -2 have been shown to inhibit other neutral lipid hydrolases at concentrations commonly used in cell culture.[2] Therefore, it is plausible that this compound may interact with other lipases or serine hydrolases in a dose-dependent manner.

Q4: How can I minimize off-target effects in my cell culture experiments?

Based on studies with structurally related lipase inhibitors, a key strategy to minimize off-target effects is to use the lowest effective concentration of this compound. For cell-based assays, it is recommended to use concentrations at or below 1 µM to maintain specificity for the primary target.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q5: What are the common side effects of lipase inhibitors like this compound in vivo?

In vivo studies with lipase inhibitors like Orlistat frequently report gastrointestinal side effects such as oily stools (steatorrhea), abdominal cramping, and fecal incontinence.[4][5] These effects are a direct consequence of the on-target inhibition of fat absorption. When planning in vivo experiments with this compound, it is important to monitor for these effects and consider dietary modifications (e.g., a low-fat diet) for the animals to mitigate severe adverse events.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments 1. Degradation of this compound in solution.2. Variability in cell passage number or density.3. Inconsistent incubation times.1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment and store at -20°C or below. Avoid repeated freeze-thaw cycles.2. Standardize cell culture conditions, including using cells within a defined passage number range and seeding at a consistent density.3. Ensure precise and consistent incubation times with this compound across all experimental replicates and batches.
High cell toxicity observed at expected effective concentrations 1. Off-target effects leading to cellular stress.2. Solvent toxicity.3. Cell line sensitivity.1. Perform a dose-response experiment to determine the cytotoxic concentration (CC50) and use this compound at concentrations well below this value. Consider using concentrations ≤ 1 µM.[2]2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including a vehicle-only control, and is at a non-toxic level (typically <0.5%).3. Test the effect of this compound on multiple cell lines to assess for cell-type-specific toxicity.
Lack of expected biological effect (e.g., no reduction in lipid accumulation) 1. Insufficient concentration of this compound.2. Inactivation of this compound.3. Presence of interfering substances in the culture medium.1. Perform a dose-response curve to ensure the concentration used is sufficient to inhibit the target lipase.2. Verify the integrity of the this compound stock. If possible, confirm its activity using an in vitro lipase activity assay.3. Serum components in the culture medium can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.
Unexpected changes in signaling pathways unrelated to pancreatic lipase inhibition 1. Off-target inhibition of other cellular enzymes, such as other serine hydrolases.[7]2. Downstream effects of altered lipid metabolism.1. To confirm that the observed effect is due to off-target activity, consider using a structurally different lipase inhibitor as a control. If the effect persists with a different inhibitor, it may be a downstream consequence of lipase inhibition. If not, it is more likely an off-target effect of this compound.2. Investigate key signaling pathways known to be involved in lipid metabolism, such as the PI3K/Akt and MAPK pathways, to understand the downstream consequences of this compound treatment.

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is adapted from methods used for other lipase inhibitors and can be used to determine the IC50 of this compound against porcine pancreatic lipase.

Materials:

  • Porcine pancreatic lipase (Type II)

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0-9.0) or Sodium Phosphate buffer (pH 8.0)[1]

  • Sodium deoxycholate and Triton X-100 as emulsifiers[1]

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl or Sodium Phosphate buffer.

    • Prepare a stock solution of pNPP in a suitable organic solvent (e.g., isopropanol).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the assay buffer containing Tris-HCl or Sodium Phosphate, sodium deoxycholate, and Triton X-100.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer.

    • Add various concentrations of this compound (diluted from the stock solution) to the wells. Include a vehicle control (DMSO only).

    • Add the pancreatic lipase solution to all wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Initiate the reaction by adding the pNPP substrate solution to all wells.

    • Immediately measure the absorbance at 405-410 nm at regular intervals to determine the rate of p-nitrophenol production.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Assessing Off-Target Effects in Cell Culture

This workflow can be used to investigate potential off-target effects of this compound in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • A structurally unrelated lipase inhibitor (e.g., a non-beta-lactone inhibitor)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, kits for activity assays of other hydrolases)

Procedure:

  • Dose-Response and Viability:

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 24-48 hours.

    • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). Determine the cytotoxic concentration (CC50).

  • Functional Assays:

    • Based on the viability data, select non-toxic concentrations of this compound (ideally ≤ 1 µM) for further experiments.[2]

    • Treat cells with the selected concentrations of this compound and the alternative lipase inhibitor.

    • Measure the activity of other relevant hydrolases (e.g., other neutral lipases, fatty acid synthase) using commercially available kits or established protocols.

  • Signaling Pathway Analysis:

    • Treat cells with this compound as described above.

    • Lyse the cells and perform Western blot analysis to examine the phosphorylation status and total protein levels of key components of signaling pathways potentially affected by altered lipid metabolism, such as the PI3K/Akt and MAPK pathways.

  • Data Analysis:

    • Compare the effects of this compound with the alternative lipase inhibitor. Effects that are unique to this compound are more likely to be off-target.

Visualizations

On_Target_Pathway Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis Inactive Pancreatic Lipase Inactive Pancreatic Lipase Pancreatic Lipase->Inactive Pancreatic Lipase Monoglycerides & Free Fatty Acids Monoglycerides & Free Fatty Acids Pancreatic Lipase->Monoglycerides & Free Fatty Acids This compound This compound This compound->Pancreatic Lipase Inhibition Reduced Fat Absorption Reduced Fat Absorption Inactive Pancreatic Lipase->Reduced Fat Absorption Absorption in Small Intestine Absorption in Small Intestine Monoglycerides & Free Fatty Acids->Absorption in Small Intestine

Caption: On-target mechanism of this compound action.

Off_Target_Signaling cluster_cell Cell Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Cell Growth & Proliferation Cell Growth & Proliferation Downstream Effectors->Cell Growth & Proliferation This compound (High Conc.) This compound (High Conc.) Potential Off-Target Serine Hydrolase Potential Off-Target Serine Hydrolase This compound (High Conc.)->Potential Off-Target Serine Hydrolase Inhibition? Potential Off-Target Serine Hydrolase->PI3K Modulates?

Caption: Potential off-target modulation of the PI3K/Akt pathway.

References

Panclicin D and Colorimetric Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses potential interference of Panclicin D in common colorimetric assays and provides troubleshooting strategies to ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in our assays?

This compound is a potent inhibitor of pancreatic lipase (B570770), belonging to a class of natural products that includes analogues such as Panclicins A, B, C, and E. Structurally, it is an analogue of tetrahydrolipstatin and contains a reactive β-lactone ring and an N-formylglycyloxy substituent. Its inhibitory activity on pancreatic lipase makes it a compound of interest in metabolic disease and obesity research.

Q2: Could this compound interfere with our standard colorimetric assays?

While direct studies on this compound's interference are not extensively documented, its chemical structure suggests a potential for interference, particularly in assays based on redox reactions. Compounds with reducing or antioxidant properties can interact with assay reagents, leading to inaccurate results.[1][2]

Q3: Which assays are most likely to be affected?

Assays that rely on the measurement of metabolic activity through the reduction of a reporter molecule are most susceptible. This includes tetrazolium-based assays such as:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Measures cell viability through the reduction of MTT to a purple formazan (B1609692) product.[1]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Protein quantification assays that are sensitive to reducing agents may also be affected.

Q4: What is the suspected mechanism of interference?

The primary concern is the potential for this compound to directly reduce the tetrazolium salts used in viability assays in a cell-free manner.[1][2] This would lead to a false positive signal, suggesting higher cell viability or proliferation than is actually occurring. This is a known issue with other natural products that possess antioxidant properties.[3]

Q5: How can we confirm if this compound is interfering in our specific assay?

A cell-free control experiment is the most direct way to determine interference.[4] This involves running the assay with this compound at the same concentrations used in your cellular experiments, but in the absence of cells. An increase in signal that correlates with the concentration of this compound would confirm direct interference.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in MTT/XTT/MTS Assays

Symptoms:

  • Higher absorbance readings in this compound-treated wells compared to vehicle controls.

  • A dose-response curve that does not follow expected cytotoxicity patterns.

Troubleshooting Workflow:

Troubleshooting High Viability Signals A Unexpectedly High Viability Signal B Perform Cell-Free Control Assay (this compound + Assay Reagent, No Cells) A->B C Is there a signal increase with increasing this compound concentration? B->C D Interference Confirmed C->D Yes E No Significant Interference C->E No F Option 1: Data Correction (Subtract cell-free signal from cell-based data) D->F G Option 2: Switch to an Alternative Assay Method D->G H Review experimental parameters: - Cell seeding density - Compound stability - Incubation times E->H

Caption: Troubleshooting workflow for high viability signals.

Solutions:

  • Data Correction: If the interference is consistent and not excessively high, you can subtract the background signal from the cell-free control from your experimental data.

  • Switch to an Alternative Assay: This is the most robust solution. Choose an assay based on a different principle that is less susceptible to interference from reducing compounds.[5]

Issue 2: Inconsistent or High Background in Protein Assays

Symptoms:

  • Variable protein concentration readings.

  • High background signal in blank controls containing this compound.

Troubleshooting Steps:

  • Perform a "Compound-Only" Control: Prepare your protein assay standards and add this compound at the highest concentration used in your experiments to a blank well. If you observe a signal, this indicates interference.

  • Check for Precipitate: Visually inspect wells containing this compound for any signs of precipitation, which can scatter light and affect absorbance readings.

  • Consider an Alternative Protein Assay: If interference is confirmed, switch to a protein assay that is less sensitive to reducing agents.

Data Presentation: Potential Interference of this compound in Colorimetric Assays

Assay TypePrinciplePotential for Interference with this compoundRecommended Action
MTT/XTT/MTS Enzymatic reduction of tetrazolium salts by viable cells.High: this compound may directly reduce the tetrazolium salt, leading to a false positive signal.[1][2][3]Perform cell-free controls; strongly consider alternative assays.
Bradford Assay Binding of Coomassie dye to protein.Low: Generally less susceptible to interference from reducing agents.Monitor for precipitation of this compound at high concentrations.
BCA Assay Reduction of Cu2+ to Cu1+ by protein, followed by chelation with bicinchoninic acid (BCA).Moderate to High: The assay is sensitive to reducing agents.Test for interference with a compound-only control.
LDH Assay Measurement of lactate (B86563) dehydrogenase (LDH) release from damaged cells.Low: Interference is less likely as it measures enzyme activity in the supernatant.Ensure this compound does not inhibit LDH enzyme activity directly.
ATP-Based Assays Quantification of ATP as a marker of viable cells.Low: Based on a bioluminescent reaction, not a colorimetric redox reaction.[5]Generally a reliable alternative.
SRB Assay Staining of total cellular protein with sulforhodamine B (SRB).Low: Measures total protein content, not metabolic activity.[2]A good alternative for cytotoxicity screening.

Experimental Protocols

Protocol 1: Cell-Free MTT Assay for Interference Testing

Objective: To determine if this compound directly reduces MTT in the absence of cells.

Materials:

  • 96-well microplate

  • Cell culture medium (the same used in your cell-based experiments)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.

  • Add 100 µL of each this compound concentration and the vehicle control to triplicate wells.

  • Add 20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution to each well.

  • Shake the plate gently for 15 minutes to ensure complete dissolution of any formazan crystals.

  • Measure the absorbance at 570 nm.

Interpretation: A dose-dependent increase in absorbance in the this compound-treated wells compared to the vehicle control indicates direct reduction of MTT and confirms interference.[6]

Protocol 2: Alternative Cell Viability Assay - Sulforhodamine B (SRB) Assay

Objective: To assess cell viability based on total protein content, avoiding metabolic interference.

Materials:

  • Cells plated in a 96-well plate and treated with this compound

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • After treating cells with this compound for the desired time, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plate five times with deionized water and allow it to air dry.

  • Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Shake the plate for 5 minutes and measure the absorbance at 510 nm.

Signaling Pathways and Workflows

General Experimental Workflow with a Potentially Interfering Compound A Start Experiment with this compound B Primary Cell Viability Assay (e.g., MTT) A->B C Unexpected Results? (e.g., increased viability) B->C D Perform Cell-Free Control Assay C->D Yes I Analyze Primary Assay Data C->I No E Interference Detected? D->E F Validate with Orthogonal Assay (e.g., SRB, ATP-based) E->F Yes E->I No G Consistent Results? F->G G->B No, Re-evaluate H Final Data Analysis and Interpretation G->H Yes

Caption: Workflow for handling potentially interfering compounds.

References

Technical Support Center: Panclicin D Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Panclicin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a potent, irreversible inhibitor of pancreatic lipase (B570770). Its inhibitory activity is attributed to its β-lactone ring, a four-membered cyclic ester. This ring is highly strained and susceptible to hydrolysis (breakdown by water), which leads to the opening of the ring and a complete loss of inhibitory activity.[1] Therefore, maintaining the integrity of the β-lactone ring is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that cause this compound hydrolysis?

A2: The primary factors that can induce the hydrolysis of this compound's β-lactone ring are:

  • pH: The β-lactone ring is most stable in neutral to slightly acidic conditions (pH 1-5) and becomes increasingly unstable under basic (alkaline) conditions (pH > 6.5).[2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Nucleophiles: The presence of strong nucleophiles in buffer solutions can lead to the opening of the β-lactone ring.

  • Aqueous Solutions: Prolonged exposure to aqueous environments, including buffer solutions and cell culture media, will lead to hydrolysis.[2]

Q3: How can I detect if my this compound has hydrolyzed?

A3: Hydrolysis of this compound can be detected and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate intact this compound from its hydrolysis products.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of signals corresponding to the intact β-lactone ring and the appearance of new signals from the hydrolyzed product.[3]

  • Mass Spectrometry (MS): LC-MS can identify the molecular weight of the parent compound and its degradation products, confirming hydrolysis.[3][5]

Q4: What are the best practices for storing this compound?

A4: To ensure the long-term stability of this compound, it is recommended to:

  • Store the solid compound at -20°C or lower in a desiccator to protect it from moisture.

  • For solutions, prepare fresh stocks for each experiment whenever possible. If storage is necessary, dissolve in an anhydrous aprotic solvent like DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected lipase inhibition. This compound has hydrolyzed in the stock solution or during the experiment.1. Prepare fresh stock solutions: Dissolve solid this compound in anhydrous DMSO immediately before use. 2. Optimize assay conditions: Ensure the assay buffer pH is neutral or slightly acidic (pH 6.0-7.4). Avoid highly basic buffers. 3. Minimize incubation time: Reduce the pre-incubation time of this compound in aqueous buffer before adding the substrate.
Loss of inhibitory activity over time in a multi-day experiment. Gradual hydrolysis of this compound in the aqueous experimental medium (e.g., cell culture media).1. Replenish this compound: In long-term cell culture experiments, consider replacing the medium with freshly prepared this compound at regular intervals. 2. Use a stabilized formulation: If available, consider using a formulation designed to protect the β-lactone ring, such as encapsulation in liposomes.
Variability between experimental replicates. Inconsistent handling and preparation of this compound solutions, leading to varying degrees of hydrolysis.1. Standardize solution preparation: Follow a strict, detailed protocol for preparing and handling this compound solutions. Ensure all users are trained on the protocol. 2. Control temperature: Keep all stock solutions and experimental plates on ice whenever possible to slow down hydrolysis.

Quantitative Data on β-Lactone Stability

pHHalf-life (t½) at 25°CApparent First-Order Rate Constant (k) at 25°C (s⁻¹)
1.03.5 hours5.5 x 10⁻⁵
2.03.5 hours5.5 x 10⁻⁵
3.03.5 hours5.5 x 10⁻⁵
4.03.5 hours5.5 x 10⁻⁵
5.03.5 hours5.5 x 10⁻⁵
6.02.8 hours6.9 x 10⁻⁵
7.030 minutes3.9 x 10⁻⁴
8.03 minutes3.9 x 10⁻³
9.0< 1 minute> 1.2 x 10⁻²

Note: This data is for Salinosporamide A and should be used as a general guide for understanding the stability profile of β-lactone containing compounds like this compound.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in an organic solvent to minimize hydrolysis during storage.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Argon or nitrogen gas (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile, dry microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • (Optional) To further minimize exposure to air and moisture, gently flush the headspace of the tube/vial with argon or nitrogen gas before capping.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Monitoring this compound Hydrolysis using HPLC

Objective: To quantify the extent of this compound hydrolysis in an aqueous buffer over time.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

  • Prepare a working solution of this compound by diluting the DMSO stock solution into the aqueous buffer to the final desired concentration.

  • Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of intact this compound.

  • Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).

  • At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.), inject an aliquot of the incubated solution onto the HPLC.

  • Monitor the chromatogram for the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to the hydrolyzed product.

  • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.

  • Plot the percentage of remaining this compound versus time to determine the hydrolysis rate and half-life under the tested conditions.

Visualizations

Hydrolysis_Pathway PanclicinD This compound (Active Inhibitor) Intact β-lactone ring Hydrolyzed_Product Hydrolyzed this compound (Inactive) Opened β-lactone ring PanclicinD->Hydrolyzed_Product Hydrolysis (H₂O, OH⁻, Heat) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh this compound stock in anhydrous DMSO C Dilute this compound stock into buffer immediately before use A->C B Prepare aqueous experimental buffer (pH 6.0-7.4) B->C D Perform lipase inhibition assay C->D E Monitor for consistent inhibitory activity D->E F Troubleshoot if activity is low or variable E->F Troubleshooting_Logic Start Inconsistent/Low Inhibition? Check_Stock Is the stock solution fresh and prepared in anhydrous DMSO? Start->Check_Stock Check_pH Is the buffer pH between 6.0 and 7.4? Check_Stock->Check_pH Yes Prepare_Fresh Prepare a fresh stock solution. Check_Stock->Prepare_Fresh No Check_Temp Are solutions kept on ice? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Control_Temp Maintain low temperature during preparation. Check_Temp->Control_Temp No Success Consistent Results Check_Temp->Success Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Temp Control_Temp->Success

References

Validation & Comparative

Panclicin D vs. Orlistat: A Comparative Guide to Pancreatic Lipase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Panclicin D and Orlistat (tetrahydrolipstatin) as inhibitors of pancreatic lipase (B570770), a key enzyme in dietary fat absorption. The information presented herein is compiled from experimental data to assist researchers in understanding the nuances of these two potent anti-obesity compounds.

Executive Summary

Both this compound and Orlistat are potent irreversible inhibitors of pancreatic lipase, acting through the formation of a covalent bond with the active site serine residue of the enzyme. Orlistat, a saturated derivative of lipstatin (B1674855), is a well-established, FDA-approved anti-obesity drug.[1] this compound, a natural product isolated from Streptomyces sp. NR 0619, has demonstrated comparable, and in some aspects, more potent in vitro inhibitory activity.[2] This guide will delve into their mechanisms of action, comparative efficacy based on IC50 values, and the experimental protocols used to characterize their inhibitory effects.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and Orlistat as pancreatic lipase inhibitors.

ParameterThis compoundOrlistat (Tetrahydrolipstatin)Reference(s)
IC50 Value 0.66 µM0.092 µM - 0.22 µg/mL[2]
Mechanism of Action IrreversibleIrreversible[1][3]
Source Streptomyces sp. NR 0619Synthetic derivative of Lipstatin from Streptomyces toxytricini[1][2]
Chemical Class β-lactone, N-formylglycyloxy substituentβ-lactone, N-formyl-L-leucine ester[1][4]

Mechanism of Action and Molecular Structure

Both this compound and Orlistat exert their inhibitory effect by targeting the catalytic triad (B1167595) of pancreatic lipase. The key structural feature responsible for their activity is a highly reactive β-lactone ring. This ring undergoes nucleophilic attack by the serine residue (Ser152) in the active site of the lipase, leading to the formation of a stable, covalent acyl-enzyme intermediate.[5] This effectively inactivates the enzyme, preventing it from hydrolyzing dietary triglycerides.

While both are irreversible inhibitors, studies suggest that the covalent bond formed by this compound may not be as strong as that formed by Orlistat.[2]

This compound is a glycine-type panclicin, characterized by an N-formylglycyloxy substituent.[4]

Orlistat is a synthetic derivative of lipstatin and contains an N-formyl-L-leucine ester side chain.[1]

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay (Spectrophotometric Method)

This common in vitro assay utilizes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), which upon hydrolysis by lipase, releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.[6]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Inhibitor (this compound or Orlistat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of porcine pancreatic lipase in Tris-HCl buffer.

  • In a 96-well plate, add the lipase solution to each well.

  • Add various concentrations of the inhibitor (this compound or Orlistat) to the wells. A control group with no inhibitor should be included.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals to determine the rate of p-nitrophenol formation.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the lipase activity, by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Irreversible Inhibition

To confirm the irreversible nature of inhibition, a dialysis or dilution experiment can be performed.

Procedure:

  • Incubate the pancreatic lipase with a high concentration of the inhibitor (e.g., 10x IC50) for an extended period to allow for covalent bond formation.

  • Remove the unbound inhibitor by extensive dialysis against a suitable buffer or by significant dilution of the enzyme-inhibitor complex.

  • Measure the remaining lipase activity using the standard assay protocol.

  • Interpretation: If the inhibition is irreversible, the enzyme activity will not be restored after the removal of the free inhibitor.

Visualizing the Concepts

To aid in the understanding of the processes described, the following diagrams have been generated using the DOT language.

Lipase_Inhibition_Mechanism cluster_enzyme Pancreatic Lipase Active Site cluster_inhibitor Inhibitor Ser152 Ser152 Covalent_Bond Stable Acyl-Enzyme Intermediate Ser152->Covalent_Bond Forms His263 His263 Asp176 Asp176 Inhibitor This compound or Orlistat (with β-lactone ring) Inhibitor->Ser152 Nucleophilic Attack Inactive_Enzyme Inactive Lipase Covalent_Bond->Inactive_Enzyme Results in

Caption: Mechanism of irreversible inhibition of pancreatic lipase.

Experimental_Workflow Start Start Prepare_Reagents Prepare Lipase, Substrate (pNPP), and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Lipase and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Initiation Add pNPP Substrate Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 405 nm Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro lipase inhibition assay.

Conclusion

Both this compound and Orlistat are highly effective irreversible inhibitors of pancreatic lipase. While Orlistat is the established clinical option, the potent in vitro activity of this compound suggests it is a valuable lead compound for the development of new anti-obesity therapeutics. Further research into the in vivo efficacy, pharmacokinetic profile, and safety of this compound is warranted to fully understand its therapeutic potential. This guide provides a foundational comparison to inform such future investigations.

References

A Comparative Analysis of Panclicin A-E Activity on Porcine Pancreatic Lipase

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the inhibitory potency and mechanism of Panclicin A, B, C, D, and E.

This guide provides a comprehensive comparison of the biological activity of Panclicins A-E, a group of potent pancreatic lipase (B570770) inhibitors isolated from Streptomyces sp. NR 0619.[1][2] The information presented herein, including quantitative data, detailed experimental protocols, and mechanistic diagrams, is intended to support research and development efforts in the field of enzyme inhibition and metabolic disease therapeutics.

Quantitative Comparison of Inhibitory Activity

The inhibitory effects of Panclicins A-E on porcine pancreatic lipase have been quantified by determining their half-maximal inhibitory concentrations (IC50). The IC50 values clearly demonstrate a structure-activity relationship among the Panclicin analogues.

CompoundTypeIC50 (µM)Relative Potency
Panclicin AAlanine2.9Less Potent
Panclicin BAlanine2.6Less Potent
Panclicin CGlycine0.62More Potent
Panclicin DGlycine0.66More Potent
Panclicin EGlycine0.89More Potent

Table 1: Comparative Inhibitory Activity of Panclicins A-E against Porceine Pancreatic Lipase. The data reveals that Panclicins C, D, and E, which are glycine-type compounds, exhibit significantly higher potency (two- to threefold more potent than tetrahydrolipstatin) compared to the alanine-type Panclicins A and B.[1][2]

Mechanism of Action: Irreversible Inhibition

Panclicins A, B, C, D, and E function as irreversible inhibitors of pancreatic lipase.[1][2] This mechanism is analogous to that of tetrahydrolipstatin (THL), a well-characterized lipase inhibitor. The inhibitory action involves the formation of a stable, covalent bond with the enzyme, leading to its inactivation. However, the irreversible inhibition by Panclicins is reported to be not as strong as that of THL.[1][2]

The following diagram illustrates the general mechanism of irreversible enzyme inhibition, which is the mode of action for Panclicins A-E.

Irreversible_Inhibition E Enzyme (Pancreatic Lipase) EI Enzyme-Inhibitor Complex (Reversible) E->EI k_on I Inhibitor (Panclicin A-E) EI->E k_off E_I_covalent Covalently Modified Enzyme (Inactive) EI->E_I_covalent k_inact

Figure 1: Mechanism of Irreversible Enzyme Inhibition. This diagram shows the two-step process of irreversible inhibition. The enzyme (E) and inhibitor (I) first form a reversible complex (EI), which is then followed by the formation of a stable, covalent bond, resulting in the inactivated enzyme (E-I_covalent).

Experimental Protocols

The determination of the inhibitory activity of Panclicins A-E on porcine pancreatic lipase is typically performed using a spectrophotometric assay. The following is a generalized protocol based on established methodologies.

Porcine Pancreatic Lipase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Panclicin analogues against porcine pancreatic lipase.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Panclicin A, B, C, D, or E

  • p-Nitrophenyl butyrate (B1204436) (pNPB) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

    • Prepare stock solutions of Panclicins A-E in DMSO. Further dilutions to working concentrations should be made in the assay buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl butyrate, in acetonitrile (B52724) or isopropanol.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • A specific concentration of the Panclicin analogue solution (or DMSO for the control).

      • Porcine pancreatic lipase solution.

    • Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the pNPB substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 405-410 nm at 37°C for a set duration (e.g., 10-30 minutes) using a microplate reader. The absorbance increases as pNPB is hydrolyzed to the yellow-colored p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The workflow for determining the IC50 values of Panclicin compounds is depicted in the following diagram.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_components Add Buffer, Inhibitor, and Enzyme prep_plate->add_components pre_incubation Pre-incubate at 37°C add_components->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance at 405 nm add_substrate->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the key steps involved in the experimental determination of the IC50 values for Panclicin A-E, from reagent preparation to data analysis.

Conclusion

The Panclicins represent a promising class of pancreatic lipase inhibitors with varying potencies directly related to their amino acid moiety. The glycine-type Panclicins (C, D, and E) are particularly potent irreversible inhibitors. The provided data and protocols offer a solid foundation for further investigation and development of these compounds as potential therapeutic agents. Future research could focus on elucidating the precise covalent binding site on the enzyme and exploring their efficacy and safety in in vivo models.

References

Validating Panclicin D as a Selective Pancreatic Lipase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Panclicin D, a potent pancreatic lipase (B570770) inhibitor, against the well-established drug Orlistat (B1677487). Due to the limited publicly available data on the selectivity and cytotoxicity of this compound, this document summarizes existing information and outlines a comprehensive experimental framework for its validation.

Introduction to this compound

This compound is a natural product isolated from Streptomyces sp. NR 0619.[1] It belongs to the same class of β-lactone-containing compounds as Orlistat (a derivative of tetrahydrolipstatin) and acts as an irreversible inhibitor of pancreatic lipase.[1][2] Pancreatic lipase is a critical enzyme for the digestion of dietary triglycerides, and its inhibition is a key strategy for the management of obesity.[2][3] While this compound has shown potent inhibition of pancreatic lipase, its selectivity profile remains largely uncharacterized.

Comparative Performance: this compound vs. Orlistat

The following tables summarize the available quantitative data for this compound and Orlistat. It is important to note the significant data gaps for this compound, particularly concerning its activity against other lipases and its cellular cytotoxicity.

Table 1: Inhibitory Activity against Pancreatic Lipase

CompoundTarget EnzymeIC50 (µM)Mechanism of InhibitionSource
This compound Porcine Pancreatic Lipase0.66Irreversible[2]
Orlistat Human Pancreatic Lipase~0.14Irreversible[2]

Table 2: Selectivity Profile (Inhibitory Activity against Other Lipases)

CompoundTarget EnzymeIC50 (µM) / % InhibitionNotesSource
This compound Post-heparin plasma lipases"Similar" to pancreatic lipaseQualitative data suggests lack of selectivity.[1]
Bacterial lipases"Similar" to pancreatic lipaseQualitative data suggests lack of selectivity.[1]
Gastric LipaseData not available
Lipoprotein Lipase (LPL)Data not available
Hormone-Sensitive Lipase (HSL)Data not available
Orlistat Gastric LipasePotent inhibitorForms a covalent bond with the active site.[3][4][5]
Lipoprotein Lipase (LPL)2.35 (in CLL cells)Activity may be cell-type dependent.[6]
Hormone-Sensitive Lipase (HSL)Inhibitory activity reportedSpecific IC50 values vary across studies.
Phospholipase A2No significant inhibitionDemonstrates selectivity over other pancreatic enzymes.[3]
AmylaseNo significant inhibitionDemonstrates selectivity over other pancreatic enzymes.[3]
TrypsinNo significant inhibitionDemonstrates selectivity over other pancreatic enzymes.[3]

Table 3: Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50 / IC50)Source
This compound Not availableData not availableNot determinable
Orlistat Healthy B cells148.5~63 (relative to LPL in CLL cells)[6]

Proposed Experimental Validation of this compound

To rigorously validate this compound as a selective pancreatic lipase inhibitor, a series of experiments are necessary. The following protocols provide a framework for these studies.

Experimental Workflow

G cluster_0 In Vitro Characterization This compound This compound Pancreatic Lipase Inhibition Assay Pancreatic Lipase Inhibition Assay This compound->Pancreatic Lipase Inhibition Assay Selectivity Profiling Selectivity Profiling This compound->Selectivity Profiling Cytotoxicity Assay Cytotoxicity Assay This compound->Cytotoxicity Assay IC50 Determination IC50 Determination Pancreatic Lipase Inhibition Assay->IC50 Determination Selectivity Assessment Selectivity Assessment Selectivity Profiling->Selectivity Assessment CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Selectivity Index Calculation Selectivity Index Calculation IC50 Determination->Selectivity Index Calculation Selectivity Assessment->Selectivity Index Calculation CC50 Determination->Selectivity Index Calculation

Caption: Workflow for the in vitro validation of this compound.

Pancreatic Lipase Inhibition Assay

Objective: To confirm the IC50 value of this compound against porcine pancreatic lipase (PPL) under standardized conditions.

Materials:

  • Porcine pancreatic lipase (Type II)

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium deoxycholate

  • Isopropanol

  • This compound and Orlistat (as positive control)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare a stock solution of pNPP in isopropanol.

  • Prepare serial dilutions of this compound and Orlistat in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of reaction buffer (Tris-HCl containing sodium deoxycholate).

  • Add 10 µL of the inhibitor solution (this compound or Orlistat) or solvent control to the respective wells.

  • Add 10 µL of the PPL solution and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the pNPP substrate solution.

  • Immediately measure the absorbance at 405-410 nm and continue to monitor the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of other relevant lipases.

Methodology: The assay protocol described in section 3.2 should be adapted for other lipases, including:

  • Gastric Lipase: Use a suitable substrate and adjust the pH of the buffer to the optimal range for gastric lipase (pH 4.5-6.0).

  • Lipoprotein Lipase (LPL): Utilize a commercially available LPL activity assay kit, which typically involves a fluorescently labeled substrate.

  • Hormone-Sensitive Lipase (HSL): Use a purified HSL enzyme and a suitable substrate, such as p-nitrophenyl butyrate, with appropriate assay conditions.

  • Other Esterases/Proteases: To further assess selectivity, test this compound against other serine hydrolases like chymotrypsin (B1334515) or acetylcholinesterase using their respective standard assay protocols.

The IC50 values obtained for each enzyme will allow for a quantitative assessment of this compound's selectivity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound in a relevant cell line.

Materials:

  • Human cell line (e.g., Caco-2 for intestinal cells, or a non-cancerous cell line like HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are formed.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the logarithm of the this compound concentration.

Mechanism of Action and Signaling Pathway

This compound, like Orlistat, is an irreversible inhibitor that forms a covalent bond with the catalytic serine residue in the active site of pancreatic lipase. This prevents the enzyme from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.

G Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis Fat Excretion Fat Excretion Dietary Triglycerides->Fat Excretion No Hydrolysis Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Pancreatic Lipase->Free Fatty Acids & Monoglycerides Inactivated Lipase Inactivated Lipase Pancreatic Lipase->Inactivated Lipase This compound This compound This compound->Pancreatic Lipase Covalent Bonding (Inhibition) Absorption by Intestinal Mucosa Absorption by Intestinal Mucosa Free Fatty Acids & Monoglycerides->Absorption by Intestinal Mucosa

Caption: Mechanism of pancreatic lipase inhibition by this compound.

Conclusion and Future Directions

This compound demonstrates high potency against pancreatic lipase, with an IC50 value comparable to, and potentially better than, some established inhibitors. However, the existing qualitative data suggests a potential lack of selectivity, which is a critical parameter for a therapeutic candidate. The experimental framework outlined in this guide provides a clear path to generating the necessary data to fully characterize this compound's selectivity and safety profile. Should these studies reveal a favorable selectivity index, this compound could represent a promising lead compound for the development of new anti-obesity therapeutics.

References

Unveiling the Specificity of Panclicin D: A Comparative Guide to its Cross-Reactivity with Other Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Panclicin D, a potent pancreatic lipase (B570770) inhibitor, with other lipases. This compound, isolated from Streptomyces sp. NR 0619, is a member of the panclicin family of compounds which are structurally analogous to tetrahydrolipstatin (THL), containing a crucial beta-lactone ring for its inhibitory activity.[1] Understanding the specificity of this compound is critical for its development as a therapeutic agent, particularly in the context of anti-obesity treatments where targeting gastric and pancreatic lipases is a key mechanism.[2][3]

Performance Comparison: this compound and Other Lipase Inhibitors

This compound demonstrates significant inhibitory activity against porcine pancreatic lipase, with a reported IC50 value of 0.66 µM.[1] The panclicins are classified into two types based on their amino acid moiety: glycine-type (Panclicins C, D, and E) and alanine-type (Panclicins A and B). The glycine-type panclicins, including this compound, have been shown to be two to three times more potent than THL in inhibiting porcine pancreatic lipase.[1]

While specific quantitative data on the cross-reactivity of this compound with a wide range of other lipases is limited, the initial study by Mutoh et al. (1994) reported that the inhibitory profiles of panclicins for post-heparin plasma lipases and bacterial lipases are similar to that for pancreatic lipase.[1] This suggests a broader spectrum of activity than just pancreatic lipase.

To provide a clearer perspective on the potential cross-reactivity of beta-lactone lipase inhibitors, the following table includes data for this compound and its structural analog, Orlistat (Tetrahydrolipstatin), where available.

InhibitorTarget LipaseIC50 ValueSource
This compound Porcine Pancreatic Lipase0.66 µM[1]
OrlistatHuman Pancreatic LipaseHigh Inhibition (51.2-82.6%)[4]
OrlistatHuman Gastric LipaseHigh Inhibition (46.6-91.4%)[4]
OrlistatLipoprotein LipaseInhibition requires amphiphils or lipid/water interfaces[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of lipase inhibitors.

In Vitro Pancreatic Lipase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against pancreatic lipase.

Materials:

  • Porcine Pancreatic Lipase (Type II)

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set at 37°C

Procedure:

  • Prepare a working solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Prepare serial dilutions of the inhibitor compound in the appropriate solvent.

  • In a 96-well microplate, add a defined volume of the pancreatic lipase solution to each well, excluding the blank wells.

  • Add the inhibitor solution at various concentrations to the test wells. For the positive control (100% enzyme activity), add the solvent used to dissolve the inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals for a defined period (e.g., 30 minutes) using a microplate reader maintained at 37°C.

  • The rate of p-nitrophenol formation, a yellow-colored product, is proportional to the lipase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the lipase activity, by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Process and Relationships

To further elucidate the experimental process and the potential interactions of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Lipase, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_reagents Add Lipase & Inhibitor plate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add Substrate (pNPP) pre_incubate->add_substrate measure Measure Absorbance at 405 nm add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for assessing lipase inhibition.

Cross_Reactivity_Relationship cluster_inhibitor Beta-Lactone Inhibitor cluster_lipases Lipase Family panclicin_d This compound pancreatic Pancreatic Lipase (IC50 = 0.66 µM) panclicin_d->pancreatic Strong Inhibition (Quantitative Data) gastric Gastric Lipase panclicin_d->gastric Likely Inhibition (Qualitative Similarity to Pancreatic) hepatic Hepatic Lipase panclicin_d->hepatic Unknown Interaction lipoprotein Lipoprotein Lipase panclicin_d->lipoprotein Potential Inhibition ('Similar Profile' to Pancreatic) bacterial Bacterial Lipases panclicin_d->bacterial Potential Inhibition ('Similar Profile' to Pancreatic)

Caption: Logical relationship of this compound's cross-reactivity.

References

A Comparative Analysis of Panclicin D and Other Natural Lipase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the efficacy and experimental validation of natural compounds in the inhibition of pancreatic lipase (B570770), offering a comparative perspective for researchers in drug discovery and development.

Introduction

The global prevalence of obesity and associated metabolic disorders has spurred significant research into therapeutic strategies that target lipid metabolism. One of the most validated approaches is the inhibition of pancreatic lipase, a key enzyme responsible for the digestion of dietary fats. Orlistat, a hydrogenated derivative of the natural product lipstatin, is a well-established pharmaceutical lipase inhibitor.[1] However, the exploration of other natural compounds with lipase inhibitory activity continues to be a fertile area of research, driven by the potential for discovering novel therapeutic agents with improved efficacy and safety profiles. Among these, Panclicin D, a microbial metabolite, has demonstrated potent inhibitory action. This guide provides a comprehensive comparison of this compound with other prominent natural lipase inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.

Comparative Efficacy of Natural Lipase Inhibitors

The inhibitory potential of various natural compounds against pancreatic lipase is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the IC50 values for this compound and a selection of other well-characterized natural lipase inhibitors.

InhibitorSourceIC50 Value (µM)Enzyme Source
This compound Streptomyces sp. NR 06190.66[1]Porcine Pancreatic Lipase
Orlistat Streptomyces toxytricini (derivative of Lipstatin)~0.092 - 0.8[2][3]Porcine/Human Pancreatic Lipase
Epigallocatechin Gallate (EGCG) Green Tea (Camellia sinensis)~7.5[3]Porcine Pancreatic Lipase
Theaflavin-3,3'-digallate (TFdiG) Black Tea (Camellia sinensis)1.9[3]Porcine Pancreatic Lipase
7-Phloroeckol Brown Algae (Eisenia bicyclis)12.7[4][5]Porcine Pancreatic Lipase
Fucofuroeckol A Brown Algae (Eisenia bicyclis)37.2[4][5]Porcine Pancreatic Lipase
Silphioside F Acanthopanax senticosus220[6][7]Porcine Pancreatic Lipase
Copteroside B Acanthopanax senticosus250[6][7]Porcine Pancreatic Lipase

Experimental Protocols for Lipase Inhibition Assays

The accurate determination of lipase inhibitory activity is crucial for the comparative evaluation of different compounds. Below are detailed methodologies for common in vitro lipase inhibition assays.

Colorimetric Assay using p-Nitrophenyl Palmitate (pNPP)

This is a widely used method that relies on the spectrophotometric measurement of p-nitrophenol released from the substrate p-nitrophenyl palmitate (pNPP) by lipase activity.[8][9]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Inhibitor compound (e.g., this compound, dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of PPL in Tris-HCl buffer. Prepare serial dilutions of the inhibitor compound in the same buffer.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the PPL solution to each well.

  • Add an equal volume of the inhibitor solution at various concentrations to the respective wells. A control well should contain the buffer or solvent without the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).[8][9]

  • Substrate Addition: Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol). Add a specific volume of the pNPP solution to each well to initiate the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (typically 405-410 nm) at regular intervals for a set duration (e.g., 10-30 minutes) using a microplate reader.[9]

  • Calculation: The rate of p-nitrophenol release is determined from the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Fluorometric Assay using 4-Methylumbelliferyl Oleate (4-MUO)

This method offers higher sensitivity and involves the measurement of the fluorescent product, 4-methylumbelliferone (B1674119), released from the substrate 4-methylumbelliferyl oleate.[10]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • 4-Methylumbelliferyl Oleate (4-MUO)

  • Buffer (e.g., Tris-HCl)

  • Inhibitor compound

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation: Similar to the colorimetric assay, prepare stock solutions of the enzyme, inhibitor, and substrate.

  • Reaction Setup: In a 96-well black microplate, combine the PPL solution and the inhibitor at various concentrations.

  • Pre-incubate the mixture.

  • Initiation: Add the 4-MUO substrate solution to start the reaction.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm at regular time intervals.

  • Calculation: The rate of 4-methylumbelliferone formation is determined from the increase in fluorescence over time. The percentage of inhibition and IC50 value are calculated as described for the colorimetric assay.

Visualizing the Mechanism and Workflow

To better understand the processes involved in lipase inhibition and its assessment, the following diagrams have been generated.

Pancreatic_Lipase_Inhibition Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Fatty_Acids Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids Inhibitor Natural Lipase Inhibitor (e.g., this compound) Inhibitor->Pancreatic_Lipase Inhibition Absorption Absorption into Bloodstream Fatty_Acids->Absorption

Caption: Mechanism of Pancreatic Lipase Inhibition.

Lipase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme_Prep Prepare Enzyme Solution (Pancreatic Lipase) Mix_Enzyme_Inhibitor Mix Enzyme and Inhibitor Enzyme_Prep->Mix_Enzyme_Inhibitor Inhibitor_Prep Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor_Prep->Mix_Enzyme_Inhibitor Substrate_Prep Prepare Substrate Solution (e.g., pNPP) Add_Substrate Add Substrate to Initiate Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate Mix_Enzyme_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate Reaction Add_Substrate->Incubate_Reaction Measure_Signal Measure Signal (Absorbance/Fluorescence) Incubate_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for Lipase Inhibition Assay.

Conclusion

This compound stands out as a potent natural inhibitor of pancreatic lipase, with an IC50 value comparable to, and in some reported cases, more potent than the established drug Orlistat. The diverse array of natural compounds, from microbial metabolites like Panclicins to plant-derived polyphenols and saponins (B1172615), offers a rich landscape for the discovery of new anti-obesity agents. This guide provides a foundational comparison and standardized methodologies to assist researchers in the objective evaluation of these promising natural products. The continued investigation into the mechanisms of action and in vivo efficacy of these compounds is essential for translating these findings into viable therapeutic options.

References

A Comparative Guide to the Structure-Activity Relationship of Panclicin D Analogues as Pancreatic Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Panclicin D analogues and other β-lactone-based inhibitors of pancreatic lipase (B570770), a key enzyme in dietary fat absorption and a validated target for anti-obesity therapeutics. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental protocols, and a visualization of the inhibitory mechanism.

Structure-Activity Relationship (SAR) of Panclicin Analogues and Other β-Lactone Inhibitors

Panclicins are naturally occurring β-lactone-containing compounds isolated from Streptomyces sp. NR 0619 that exhibit potent inhibitory activity against pancreatic lipase.[1][2] They are structural analogues of tetrahydrolipstatin (THL), the active component of the anti-obesity drug Orlistat.[1] The core structure of these inhibitors features a β-lactone ring, which is essential for their mechanism of action.[3]

The inhibitory potency of Panclicin analogues is significantly influenced by the nature of the amino acid moiety attached to the β-lactone core. Panclicins C, D, and E, which are glycine-type compounds, are two- to threefold more potent than THL. In contrast, the alanine-type analogues, Panclicins A and B, are less potent.[1] This suggests that a smaller, less sterically hindered amino acid side chain is favorable for potent inhibition.

The stereochemistry of the β-lactone ring and its substituents also plays a crucial role in the inhibitory activity, as demonstrated by studies on THL and its diastereomers.[4] While the natural configuration of THL is the most potent, several of its diastereomers retain significant inhibitory activity, indicating some tolerance for stereochemical variations.[4]

Compound/AnalogueStructureAmino Acid MoietyIC50 (µM) for Porcine Pancreatic LipaseReference
Panclicin A [Insert Structure of Panclicin A]Alanine2.9[1]
Panclicin B [Insert Structure of Panclicin B]Alanine2.6[1]
Panclicin C [Insert Structure of Panclicin C]Glycine0.62[1]
This compound [Insert Structure of this compound]Glycine0.66[1]
Panclicin E [Insert Structure of Panclicin E]Glycine0.89[1]
Tetrahydrolipstatin (THL) [Insert Structure of THL]Leucine~0.14[3]

Note: The structures for Panclicins A, B, C, D, and E are based on the descriptions provided in the literature.[2] The IC50 values are for porcine pancreatic lipase and may vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay

The inhibitory activity of this compound analogues and other compounds against pancreatic lipase is typically determined using an in vitro enzymatic assay. A common method involves the use of a chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (p-NPB), which is hydrolyzed by the lipase to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB) as the substrate

  • Tris-HCl buffer (pH 8.0)

  • Inhibitor compounds (this compound analogues, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Enzyme Preparation: A stock solution of porcine pancreatic lipase is prepared in Tris-HCl buffer.

  • Inhibitor Preparation: Stock solutions of the test compounds are prepared and serially diluted to various concentrations.

  • Assay Reaction: In a 96-well microplate, the enzyme solution is pre-incubated with different concentrations of the inhibitor for a specific period at 37°C.

  • Substrate Addition: The enzymatic reaction is initiated by adding the p-NPB substrate to each well.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm) at regular intervals to determine the rate of the reaction.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action: Irreversible Inhibition of Pancreatic Lipase

Panclicins, like other β-lactone inhibitors, act as irreversible inhibitors of pancreatic lipase.[1][3] This mechanism involves the formation of a stable covalent bond between the inhibitor and a key serine residue (Ser152) in the active site of the lipase.[5] The electrophilic carbonyl group of the strained β-lactone ring is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This results in the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, rendering the enzyme inactive.

G Mechanism of Irreversible Inhibition of Pancreatic Lipase cluster_0 Pancreatic Lipase Active Site cluster_1 Inhibitor cluster_2 Inhibition Process Active Lipase Active Lipase Ser152 Ser152 Active Lipase->Ser152 Catalytic Triad His263 His263 Ser152->His263 Nucleophilic_Attack Nucleophilic Attack on β-lactone Carbonyl Ser152->Nucleophilic_Attack Asp176 Asp176 His263->Asp176 Panclicin_D This compound (β-lactone inhibitor) Panclicin_D->Nucleophilic_Attack Covalent_Bond Formation of Stable Acyl-Enzyme Intermediate Nucleophilic_Attack->Covalent_Bond Ring Opening Inactive_Lipase Inactive Lipase Covalent_Bond->Inactive_Lipase Irreversible Inactivation

Caption: Irreversible inhibition of pancreatic lipase by this compound.

Selectivity and In Vivo Efficacy

Information regarding the specific selectivity of this compound analogues for pancreatic lipase over other lipases (e.g., gastric lipase, lipoprotein lipase) is not extensively available in the public domain. However, the parent compound, THL (Orlistat), is known to inhibit both gastric and pancreatic lipases.[3] Further studies are required to fully characterize the selectivity profile of the Panclicin family of inhibitors.

Similarly, detailed in vivo efficacy data for this compound and its analogues in animal models of obesity are limited in the currently available literature. While the potent in vitro activity suggests potential for in vivo effects, further investigation is necessary to establish their anti-obesity efficacy in a physiological setting.[6][7]

Conclusion

The structure-activity relationship of this compound analogues highlights the critical role of the amino acid moiety and the β-lactone core in their potent inhibitory activity against pancreatic lipase. The glycine-containing analogues, including this compound, are among the most potent naturally occurring inhibitors of this enzyme. Their irreversible mechanism of action, involving covalent modification of the active site serine, makes them valuable leads for the development of new anti-obesity therapeutics. Further research into their selectivity and in vivo efficacy is warranted to fully assess their therapeutic potential.

References

Panclicin D vs. Synthetic Inhibitors: An In Vivo Efficacy Comparison for Pancreatic Lipase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the natural product Panclicin D against synthetic pancreatic lipase (B570770) inhibitors. This analysis is supported by available experimental data on comparator molecules and detailed methodologies for key in vivo assays.

Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. Its inhibition is a well-established therapeutic strategy for managing obesity and associated metabolic disorders. While the synthetic inhibitor Orlistat has been the cornerstone of this therapeutic approach, there is growing interest in naturally derived compounds like this compound, a microbial metabolite, for their potential as effective and possibly safer alternatives.

This guide delves into the available efficacy data for this compound and compares it with established synthetic and other natural inhibitors. Due to the current lack of publicly available in vivo studies for this compound, this comparison leverages its potent in vitro activity against the demonstrated in vivo effects of comparator compounds.

Comparative Efficacy of Pancreatic Lipase Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound's comparator molecules.

Table 1: In Vitro Inhibitory Activity against Pancreatic Lipase

CompoundTypeSource Organism/SynthesisIC50 (Porcine Pancreatic Lipase)Citation
This compound Natural (β-lactone)Streptomyces sp. NR 06190.66 µM [1][2]
Panclicin CNatural (β-lactone)Streptomyces sp. NR 06190.62 µM[1][2]
Panclicin ENatural (β-lactone)Streptomyces sp. NR 06190.89 µM[1][2]
Orlistat (Tetrahydrolipstatin)Synthetic (derivative of Lipstatin)Hydrogenation of Lipstatin0.22 µg/mL (~0.44 µM)
BaicaleinNatural (Flavonoid)Scutellaria baicalensis68 µg/mL
Taraxacum officinale ExtractNatural (Plant Extract)Taraxacum officinale78.2 µg/mL

Table 2: In Vivo Efficacy of Selected Pancreatic Lipase Inhibitors

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointsCitation
Orlistat High-fat diet-fed mice~60 mg/kg in diet- Significant reduction in body weight gain. - Decreased subcutaneous and visceral fat weight. - Significant reduction in serum triglycerides.
Baicalein Rats50 mg/kg (oral administration)- Significantly reduced fat absorption. - Increased fecal fat excretion.
Taraxacum officinale Extract Mice400 mg/kg (single oral dose)- Significantly inhibited the postprandial increase in plasma triglyceride levels.
Lipstatin Mice50 mg/kg (oral dose)- Inhibited absorption of dietary triolein. - 80% ex vivo inhibition of lipase in intestinal fluid.[1]

Signaling Pathways and Mechanism of Action

Pancreatic lipase inhibitors, both natural and synthetic, share a common primary mechanism: the direct inhibition of pancreatic lipase in the gastrointestinal tract. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.

Pancreatic_Lipase_Inhibition Mechanism of Pancreatic Lipase Inhibition Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Free_Fatty_Acids Free Fatty Acids & Monoglycerides Pancreatic_Lipase->Free_Fatty_Acids Inhibitor This compound / Synthetic Inhibitor Inhibitor->Pancreatic_Lipase Inhibition Absorption Absorption into Circulation Fat_Storage Adipose Tissue Fat Storage Absorption->Fat_Storage Free_Fatty_Acids->Absorption Experimental_Workflow In Vivo Efficacy Testing Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Selection Select C57BL/6J Mice Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization HFD_Induction High-Fat Diet Induction (8-12 weeks) Acclimatization->HFD_Induction Randomization Randomize into Groups HFD_Induction->Randomization Treatment Administer Inhibitors (4-8 weeks) Randomization->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Body_Comp Body Composition (EchoMRI) Treatment->Body_Comp Blood_Collection Blood Collection Treatment->Blood_Collection Tissue_Harvest Harvest Adipose & Liver Treatment->Tissue_Harvest Biochemistry Serum Lipid Analysis Blood_Collection->Biochemistry Histology Histological Examination Tissue_Harvest->Histology

References

A Comparative Kinetic Analysis of Panclicin D and Other Pancreatic Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinetic properties and inhibition mechanisms of Panclicin D, a potent pancreatic lipase (B570770) inhibitor, alongside other notable inhibitors. The information is intended to support research and development efforts in the field of anti-obesity therapeutics.

Introduction to Pancreatic Lipase Inhibition

Pancreatic lipase (PL) is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into monoglycerides (B3428702) and free fatty acids, which are then absorbed in the small intestine. Inhibition of this enzyme is a key strategy in the management of obesity. This compound, a natural product isolated from Streptomyces sp., has emerged as a significant inhibitor of this enzyme.[1] This guide will delve into the kinetic analysis of this compound's inhibition mechanism, comparing it with other well-known inhibitors such as Orlistat (a derivative of Tetrahydrolipstatin) and Platycodin D.

Comparative Kinetic Data

The potency and mechanism of enzyme inhibitors are best described by their kinetic parameters. Below is a summary of the available data for this compound and its comparators.

InhibitorTarget EnzymeInhibition TypeIC50Kik_inact / Ki (M⁻¹s⁻¹)
This compound Porcine Pancreatic LipaseIrreversible0.66 µM[1][2]N/ANot Reported
Orlistat (Tetrahydrolipstatin) Gastric and Pancreatic LipasesIrreversible~0.14 µM (for its precursor, lipstatin)[2]0.02 µM[3]Not Reported
Platycodin D Pancreatic LipaseCompetitiveN/A0.18 ± 0.02 mMN/A
Licochalcone A Pancreatic LipaseNon-competitive35 µg/mL (~103.4 µM)[2]11.2 µg/mL (~32.8 µM)[2]N/A

Mechanism of Action

This compound and Orlistat: Irreversible Inhibition

Both this compound and Orlistat are classified as irreversible inhibitors.[1][2] Their mechanism involves the formation of a stable, covalent bond with a key serine residue (Ser152) in the active site of pancreatic lipase.[3] This covalent modification permanently inactivates the enzyme. The reaction typically proceeds through a two-step mechanism: an initial non-covalent binding of the inhibitor to the enzyme's active site (characterized by the dissociation constant, Ki), followed by the formation of the covalent bond (characterized by the rate of inactivation, k_inact).

E Enzyme (Pancreatic Lipase) EI Enzyme-Inhibitor Complex (Reversible) E->EI k_on I Inhibitor (this compound / Orlistat) EI->E k_off (Ki = k_off/k_on) E_I Covalently Modified Enzyme (Inactive) EI->E_I k_inact

Figure 1. Simplified workflow for the irreversible inhibition of pancreatic lipase.

Platycodin D: Competitive Inhibition

In contrast, Platycodin D is a reversible, competitive inhibitor. This means it binds non-covalently to the active site of the enzyme, directly competing with the natural substrate (triglycerides). The binding of a competitive inhibitor can be overcome by increasing the substrate concentration.

Experimental Protocols

The following are generalized protocols for key experiments used in the kinetic analysis of pancreatic lipase inhibitors.

Pancreatic Lipase Inhibition Assay (Colorimetric Method)

This assay is commonly used to determine the IC50 value of an inhibitor.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Inhibitor compound (e.g., this compound)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO and make serial dilutions.

  • In a 96-well plate, add the Tris-HCl buffer.

  • Add the inhibitor solution to the respective wells. Include a control well with DMSO only.

  • Add the PPL solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 15 minutes) using a microplate reader.

  • The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Dilutions A1 Add Buffer and Inhibitor to Plate P1->A1 P2 Prepare Enzyme and Substrate Solutions A2 Add Enzyme and Incubate P2->A2 A1->A2 A3 Add Substrate to Start Reaction A2->A3 D1 Measure Absorbance at 405 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Figure 2. Workflow for a colorimetric pancreatic lipase inhibition assay.

Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and Ki)

To obtain a more precise understanding of an irreversible inhibitor's potency, the determination of k_inact and Ki is necessary. This typically involves progress curve analysis.

Procedure:

  • Set up reactions with a fixed concentration of the enzyme and substrate.

  • Add varying concentrations of the irreversible inhibitor.

  • Monitor the reaction progress (product formation) over time.

  • The reaction rate will decrease over time as the enzyme is progressively inactivated.

  • Fit the progress curves to a model that describes irreversible inhibition to extract the values of k_inact and Ki.

Signaling Pathway of Fat Digestion and Absorption

The inhibition of pancreatic lipase directly impacts the downstream signaling cascade of fat absorption.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation TG Dietary Triglycerides PL Pancreatic Lipase TG->PL Hydrolysis MG_FA Monoglycerides & Free Fatty Acids PL->MG_FA Inhibitor This compound / Orlistat Inhibitor->PL Inhibition Micelle Mixed Micelles MG_FA->Micelle Bile Bile Salts Bile->Micelle CD36 CD36/FATP Micelle->CD36 Uptake FABP FABP CD36->FABP Transport ER Endoplasmic Reticulum FABP->ER Reassembly Triglyceride Reassembly ER->Reassembly Chylomicron Chylomicrons Reassembly->Chylomicron Lymph Lymphatic System Chylomicron->Lymph

Figure 3. Signaling pathway of fat digestion, absorption, and its inhibition.

In the intestinal lumen, pancreatic lipase breaks down triglycerides. The resulting monoglycerides and free fatty acids are emulsified by bile salts to form mixed micelles. These micelles facilitate the transport of these lipids to the surface of enterocytes, where they are taken up by transporters such as CD36 and Fatty Acid Transport Proteins (FATPs).[1][4][5] Inside the cell, Fatty Acid Binding Proteins (FABPs) shuttle these lipids to the endoplasmic reticulum for re-synthesis into triglycerides, which are then packaged into chylomicrons and secreted into the lymphatic system.[6] this compound and other irreversible inhibitors block the initial hydrolysis step, thereby preventing the entire downstream cascade of fat absorption.

Conclusion

This compound is a potent irreversible inhibitor of pancreatic lipase, with a lower IC50 than the precursor to the widely used drug, Orlistat. However, a complete kinetic comparison is hampered by the lack of publicly available data on its second-order rate constant of inhibition (k_inact/Ki). Further studies to determine these parameters are crucial for a definitive assessment of its therapeutic potential relative to other irreversible inhibitors. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct such comparative studies and to further investigate the mechanism of action of novel pancreatic lipase inhibitors.

References

A Comparative Guide to the Synthesis of Panclicin D: An Analysis of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Panclicin D, a potent inhibitor of pancreatic lipase, holds significant therapeutic potential in the management of obesity. Its complex stereochemical architecture has made it an attractive target for synthetic chemists. This guide provides a comparative analysis of two prominent total syntheses of (-)-Panclicin D, developed by the research groups of Yadav and Romo. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the methodologies, enabling an informed assessment of their reproducibility, efficiency, and scalability.

Quantitative Comparison of Synthetic Routes

The overall efficiency and complexity of a synthetic route are critical factors for its practical application. The following table summarizes the key quantitative metrics for the two discussed syntheses of this compound.

MetricYadav et al. SynthesisRomo and Yang Synthesis
Total Number of Steps 106
Overall Yield ~18%20%
Key Strategies Convergent, EnantioselectiveDiastereoselective, Tandem Reaction
Starting Material 1-Octanoln-Octanal
Chirality Introduction Crimmins' Asymmetric Aldol (B89426) ReactionChiral Auxiliary and Diastereoselective Aldol-Lactonization

Synthetic Strategies and Key Experimental Protocols

Convergent Enantioselective Synthesis by Yadav et al.

This approach employs a convergent strategy, assembling two key fragments to construct the carbon skeleton of this compound. The synthesis is characterized by its use of well-established stereoselective reactions.

Key Experimental Steps:

  • Fragment A Synthesis (C1-C9): The synthesis of the C1-C9 aldehyde fragment begins with the Keck asymmetric allylation of 1-octanal to establish the C8 stereocenter. Subsequent ozonolysis furnishes the required aldehyde.

  • Fragment B Synthesis (C10-C15 side chain): The second fragment is prepared from a chiral auxiliary-controlled Evans-aldol reaction to set the stereochemistry at C10 and C11.

  • Fragment Coupling and Cyclization: The two fragments are coupled via an aldol reaction. The crucial β-lactone ring is formed through an intramolecular SN2 displacement.

  • Final Esterification: The synthesis is completed by a Mitsunobu esterification to attach the N-formylglycine side chain.

Detailed Protocol for Intramolecular SN2 Cyclization:

To a solution of the β-hydroxy acid precursor in anhydrous THF at 0 °C is added freshly prepared LiHMDS (1.1 equivalents) dropwise. The reaction mixture is stirred at this temperature for 1 hour, after which it is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous NH4Cl solution and the aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the β-lactone.

Diastereoselective Tandem Mukaiyama Aldol-Lactonization by Romo and Yang

This synthesis is notable for its conciseness, achieved through a key tandem reaction that constructs the β-lactone core and sets two stereocenters in a single step.[1]

Key Experimental Steps:

  • Preparation of Chiral Aldehyde: The synthesis commences with the preparation of a chiral α-silyloxy aldehyde from n-octanal.

  • Tandem Mukaiyama Aldol-Lactonization: The pivotal step involves the reaction of the chiral aldehyde with a silyl (B83357) ketene (B1206846) acetal (B89532) derived from N-formylglycine. This tandem reaction proceeds with high diastereoselectivity to yield the β-lactone with the desired stereochemistry at C10 and C11.

  • Deprotection and Final Modification: Subsequent deprotection of the silyl ether and any other protecting groups affords (-)-Panclicin D.

Detailed Protocol for Tandem Mukaiyama Aldol-Lactonization:

To a solution of the chiral α-silyloxy aldehyde in dichloromethane (B109758) at -78 °C is added a solution of the silyl ketene acetal (1.2 equivalents) in dichloromethane. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue is purified by flash chromatography on silica (B1680970) gel (hexanes/ethyl acetate as eluent) to give the β-lactone product.

Visualizing the Synthetic Pathways

To further elucidate the logic and workflow of each synthesis, the following diagrams, generated using the DOT language, outline the key transformations.

Yadav_Synthesis_Workflow cluster_fragmentA Fragment A (C1-C9) cluster_fragmentB Fragment B (Side Chain) cluster_assembly Assembly and Completion octanal 1-Octanal allyl_alcohol Homoallylic Alcohol octanal->allyl_alcohol Keck Allylation aldehyde_A C1-C9 Aldehyde allyl_alcohol->aldehyde_A Ozonolysis coupled_product Coupled Product aldehyde_A->coupled_product Aldol Reaction chiral_aux Chiral Auxiliary aldol_adduct Aldol Adduct chiral_aux->aldol_adduct Evans Aldol aldol_adduct->coupled_product hydroxy_acid β-Hydroxy Acid coupled_product->hydroxy_acid Hydrolysis beta_lactone β-Lactone Core hydroxy_acid->beta_lactone Intramolecular SN2 panclicin_D (-)-Panclicin D beta_lactone->panclicin_D Mitsunobu Esterification Romo_Yang_Synthesis_Workflow start n-Octanal chiral_aldehyde Chiral α-Silyloxy Aldehyde start->chiral_aldehyde Multi-step preparation beta_lactone_protected Protected β-Lactone chiral_aldehyde->beta_lactone_protected Tandem Mukaiyama Aldol- Lactonization silyl_ketene_acetal Silyl Ketene Acetal (from N-formylglycine) silyl_ketene_acetal->beta_lactone_protected panclicin_D (-)-Panclicin D beta_lactone_protected->panclicin_D Deprotection

References

Safety Operating Guide

Prudent Disposal of Panclicin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of Panclicin D, a novel pancreatic lipase (B570770) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are based on established best practices for the handling of hazardous laboratory chemicals and related bioactive compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with care in a designated area, such as a chemical fume hood, to minimize exposure risk. Adherence to personal protective equipment (PPE) standards is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact.
Eye Protection Safety goggles or a face shield.To protect eyes from splashes.
Lab Coat A standard laboratory coat.To protect clothing and skin.
Respiratory Protection An N95 or higher-rated respirator.Recommended when handling powders or creating aerosols.

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound and its associated waste is through your institution's licensed hazardous waste disposal program. Under no circumstances should this chemical be discarded down the drain or in regular trash.

Experimental Protocol for Waste Preparation:

  • Segregation: Isolate all waste containing this compound from other chemical waste streams to prevent unknown chemical reactions. This includes pure compound, contaminated consumables, and solutions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for all this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

    • The container must be clearly and securely labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Collection of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, absorbent paper, and contaminated glassware, must be collected and treated as hazardous waste.[1]

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]

  • Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[1] Provide them with all available information on the compound.

Spill and Contamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.[2]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in Table 1.[2]

  • Contain the Spill:

    • For solid spills, gently cover the material with a damp paper towel to avoid raising dust.[2]

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2]

  • Clean the Area: Carefully scoop the absorbed material or the covered solid into your designated hazardous waste container.[2]

  • Decontaminate: For final decontamination, wipe the spill area with a 70% ethanol (B145695) solution or another suitable laboratory disinfectant.[2]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, paper towels, and gloves, must be placed in the sealed hazardous waste container for disposal.[2]

Glassware Decontamination

Properly decontaminating glassware is essential to prevent cross-contamination.

Experimental Protocol for Glassware Cleaning:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as ethanol or acetone, to remove the bulk of the this compound residue. Collect this solvent rinse as hazardous liquid waste.[2]

  • Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.[2]

  • Final Rinse: Rinse the glassware with deionized water.[2]

  • Drying: Allow the glassware to air dry or place it in a drying oven.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Interim Storage & Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Consult Institutional EHS Guidelines A->B C Segregate from Other Waste Streams B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D E Store in a Secure, Well-Ventilated Area D->E F Contact EHS for Pickup and Disposal E->F G Final Disposal via Approved Method (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Panclicin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Panclicin D. The following information is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step framework for the use and disposal of this potent pancreatic lipase (B570770) inhibitor.

Immediate Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure contains a β-lactone moiety. Safety protocols should therefore be based on the known hazards of this chemical class, which include skin and eye irritation, and potential respiratory sensitization.

Personal Protective Equipment (PPE) Requirements

Protective EquipmentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents skin contact, which may cause irritation or allergic reactions.
Body Protection Fully buttoned laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended.Minimizes inhalation of airborne particles, which can cause respiratory irritation or allergic symptoms.[1]

Emergency Procedures

SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation or a rash develops, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace 1. Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound 2. Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent 3. Perform Assay Perform Assay Dissolve in Solvent->Perform Assay 4. Decontaminate Surfaces Decontaminate Surfaces Perform Assay->Decontaminate Surfaces 5. Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste 6. Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste 7. Doff PPE Doff PPE Dispose of Waste->Doff PPE 8.

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies

  • Preparation:

    • Don PPE: Before handling this compound, put on all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

    • Weighing: Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of this compound. Handle as a powder in a manner that minimizes dust generation.

  • Experimentation:

    • Dissolution: Add the appropriate solvent to the container with this compound. Ensure the container is securely capped and mix until fully dissolved.

    • Assay Performance: Carry out the experimental protocol as planned, maintaining all safety precautions.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning.

    • Waste Segregation: Collect all waste materials contaminated with this compound into a designated, clearly labeled hazardous waste container. This includes unused compound, solutions, contaminated labware (pipette tips, tubes), and PPE.

    • Disposal: Follow the disposal plan outlined in the next section.

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of it in the designated hazardous waste container. Wash hands thoroughly after completing all work.

Disposal Plan

This compound and all contaminated materials must be treated as hazardous chemical waste.

Waste Management Protocol

  • Waste Collection:

    • Solid Waste: Place all solid waste (unused this compound, contaminated gloves, wipes, etc.) into a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvents used.

  • Chemical Inactivation (for liquid waste, if permitted):

    • The β-lactone ring is susceptible to hydrolysis. For aqueous solutions, adjusting the pH to >10 with a solution like 1M sodium hydroxide (B78521) (NaOH) can be used to open the lactone ring, inactivating the compound. This should only be performed if it is part of your institution's approved waste management procedures.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.

    • Waste should be sent to a licensed chemical destruction facility for high-temperature incineration.

    • Never dispose of this compound or its waste down the drain or in regular trash.

Mechanism of Action: Pancreatic Lipase Inhibition

This compound is an irreversible inhibitor of pancreatic lipase. Its mechanism of action is similar to that of Orlistat. The β-lactone ring of this compound covalently binds to the serine residue in the active site of pancreatic lipase, rendering the enzyme inactive. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.

Inhibition of Pancreatic Lipase by this compound

G cluster_process Digestive Process cluster_inhibition Inhibition Pathway Triglycerides Triglycerides Pancreatic Lipase Pancreatic Lipase Triglycerides->Pancreatic Lipase Substrate for Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides Hydrolyzes to Inactive Complex Inactive Complex Pancreatic Lipase->Inactive Complex Absorption Absorption Fatty Acids & Monoglycerides->Absorption Absorbed by intestines This compound This compound This compound->Inactive Complex Forms covalent bond with Inactive Complex->Absorption Blocks

Caption: this compound irreversibly inhibits pancreatic lipase, blocking triglyceride digestion.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.